Hdac-IN-47
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20BrN3O4 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C17H20BrN3O4/c18-13-8-6-12(7-9-13)14-11-20-17(25-14)16(23)19-10-4-2-1-3-5-15(22)21-24/h6-9,11,24H,1-5,10H2,(H,19,23)(H,21,22) |
InChI Key |
YNWLMVWHXKRQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)NCCCCCCC(=O)NO)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of the Histone Deacetylase Inhibitor Vorinostat (SAHA)
A Note to the Reader: This document provides a comprehensive overview of the discovery and development of the histone deacetylase (HDAC) inhibitor Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA). The request specified information on "Hdac-IN-47," for which no publicly available scientific literature or data could be found. Therefore, Vorinostat has been selected as a representative, well-documented case study to fulfill the core requirements of the prompt for an in-depth technical guide intended for researchers, scientists, and drug development professionals.
Introduction to Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression. In various cancers, HDACs are often overexpressed or aberrantly recruited to oncogenes, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.
HDAC inhibitors are a class of therapeutic agents designed to counteract this process. By blocking the activity of HDACs, these inhibitors lead to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-activation of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Vorinostat (SAHA) was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of a malignancy, specifically cutaneous T-cell lymphoma (CTCL).
Discovery and Synthesis of Vorinostat (SAHA)
The journey to the discovery of Vorinostat began with studies into the differentiating effects of dimethylsulfoxide (DMSO) on murine erythroleukemia cells. This line of research led to the development of more potent polar compounds, culminating in the synthesis of suberoylanilide hydroxamic acid (SAHA). It was subsequently discovered that SAHA's potent anti-proliferative and differentiation-inducing effects were due to its inhibition of HDAC enzymes.
Chemical Synthesis
A common synthetic route to Vorinostat (suberoylanilide hydroxamic acid) is a multi-step process. A representative synthesis is as follows:
-
Formation of Suberanilic Acid Methyl Ester: Suberic acid monomethyl ester is reacted with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and an activator such as 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). This reaction forms the amide bond, yielding suberanilic acid methyl ester.
-
Hydrolysis of the Ester: The methyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of solvents like tetrahydrofuran (THF) and water.
-
Formation of the Hydroxamic Acid: The resulting carboxylic acid is then converted to the final product, suberoylanilide hydroxamic acid. This is typically achieved by reacting the carboxylic acid with a hydroxylamine source, often in the presence of a coupling agent to form the hydroxamic acid moiety.
This synthesis provides Vorinostat in a good yield and high purity.[1][2]
Mechanism of Action
Vorinostat functions as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC isoforms, including Class I (HDAC1, 2, 3) and Class II (HDAC6) enzymes at nanomolar concentrations.[3] The core mechanism involves the hydroxamic acid group of Vorinostat chelating the zinc ion (Zn2+) located in the active site of the HDAC enzyme. This binding blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from its substrates.
The inhibition of HDACs by Vorinostat leads to the hyperacetylation of both histone and non-histone proteins. The accumulation of acetylated histones results in a more open chromatin conformation, which allows for the transcription of previously silenced genes, including those involved in:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1.
-
Apoptosis (Programmed Cell Death): Modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.
-
Cell Differentiation: Induction of terminal differentiation in some cancer cell types.
Beyond histones, Vorinostat also affects the acetylation status of numerous non-histone proteins, including transcription factors and signaling molecules, further contributing to its anti-tumor effects.
Signaling Pathways Modulated by Vorinostat
Vorinostat's impact extends to several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. Studies have shown that Vorinostat can inhibit this pathway. It has been observed to reduce the phosphorylation of Akt at both Thr308 and Ser473, as well as decrease the phosphorylation of mTOR and its downstream effectors like S6 ribosomal protein and 4E-BP1.[4][5] This inhibition of the mTOR signaling pathway is a significant contributor to Vorinostat's anti-proliferative and pro-apoptotic effects.[4][5]
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in hematological malignancies. Vorinostat has been shown to modify the JAK-STAT pathway.[6][7] In combination with JAK inhibitors like ruxolitinib, Vorinostat has demonstrated synergistic effects in myeloproliferative neoplasm cells by attenuating the JAK/STAT signaling cascade.[8]
T-Cell Receptor (TCR) Signaling Pathway
In cutaneous T-cell lymphoma, the T-cell receptor signaling pathway is fundamental to the pathophysiology of the disease. Gene expression profiling and phosphorylation studies have revealed that Vorinostat can modify TCR signaling. It has been shown to inhibit the phosphorylation of key kinases such as ZAP70 and its downstream target Akt, thereby interfering with the signaling transduction of the TCR.[6][7]
Preclinical Data
Vorinostat has been extensively evaluated in preclinical models, demonstrating broad anti-tumor activity both in vitro and in vivo.
In Vitro Activity
Vorinostat inhibits the proliferation of a wide range of cancer cell lines at micromolar concentrations. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the duration of exposure.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 10 |
| HDAC3 | 20 |
| Pan-HDAC (cell-free) | ~10 |
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| MCF-7 | Breast Cancer | 0.75 | - |
| HT1080 | Fibrosarcoma | 2.4 | 72 h incubation |
| K562 | Leukemia | 0.01 | 6 h incubation (HDAC1/2 inhibition) |
| SW-982 | Synovial Sarcoma | 8.6 | 48 h incubation |
| SW-1353 | Chondrosarcoma | 2.0 | 48 h incubation |
In Vivo Activity and Pharmacokinetics
In animal models, orally administered Vorinostat has been shown to inhibit tumor growth in various xenograft models. For example, in a human prostate cancer xenograft model, daily administration of Vorinostat led to significant tumor reduction.[4] Pharmacokinetic studies in preclinical models have shown that Vorinostat is orally bioavailable and exhibits dose-proportional pharmacokinetics.[9][10][11][12]
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition |
| Nude Mice | CWR22 Human Prostate Xenograft | 50 mg/kg/day | 97% reduction |
| Nude Mice | CWR22 Human Prostate Xenograft | 100 mg/kg/day | 97% reduction |
| Nude Mice | A431 Epidermoid Carcinoma Xenograft | 100 mg/kg/day (IP) | Significant reduction |
Clinical Development and Efficacy
Vorinostat has undergone extensive clinical evaluation, leading to its approval for the treatment of advanced CTCL.
Phase I and II Clinical Trials in CTCL
Phase I and II clinical trials demonstrated that oral Vorinostat is safe and effective in patients with refractory CTCL. A pivotal Phase IIb trial in patients with persistent, progressive, or recurrent CTCL showed an overall response rate of approximately 30%.[3][13][14][15][16]
| Clinical Trial Phase | Number of Patients | Dosing Regimen | Overall Response Rate (ORR) | Key Adverse Events |
| Phase IIa | 33 | 400 mg daily | 24.2% | Fatigue, thrombocytopenia, diarrhea, nausea |
| Phase IIb | 74 | 400 mg daily | 29.7% | Diarrhea, fatigue, nausea, anorexia |
The median time to response in these trials was around 2 months, and the treatment was generally well-tolerated.[13] The most common drug-related adverse events included fatigue, diarrhea, nausea, and thrombocytopenia.[15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of Vorinostat.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Fluor de Lys™ Developer)
-
Vorinostat (dissolved in DMSO)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare serial dilutions of Vorinostat in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the HDAC enzyme to each well (except for no-enzyme controls).
-
Add the diluted Vorinostat or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence on a fluorimeter (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of Vorinostat and determine the IC50 value by plotting the data using a suitable software.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vorinostat (dissolved in DMSO)
-
MTS reagent (containing PES)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Vorinostat in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Vorinostat or vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[17][18]
-
Measure the absorbance at 490 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the level of acetylated histones in cells following treatment with an HDAC inhibitor.
Materials:
-
Cancer cell line
-
Vorinostat
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Vorinostat or vehicle for a specified time.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
Conclusion
Vorinostat (SAHA) stands as a landmark in the field of epigenetic therapy. Its development from a simple differentiating agent to a targeted anti-cancer drug has paved the way for a new class of therapeutics. The comprehensive preclinical and clinical data demonstrate its efficacy in inducing cell cycle arrest, apoptosis, and differentiation in cancer cells, with a proven clinical benefit in cutaneous T-cell lymphoma. The continued exploration of its mechanism of action and its effects on various signaling pathways will likely uncover new therapeutic opportunities, both as a monotherapy and in combination with other anti-cancer agents. This guide provides a foundational understanding of the key technical aspects of Vorinostat's discovery and development, intended to aid researchers and scientists in the ongoing efforts to combat cancer through epigenetic modulation.
References
- 1. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, an HDAC inhibitor attenuates epidermoid squamous cell carcinoma growth by dampening mTOR signaling pathway in a human xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cotargeting the JAK/STAT signaling pathway and histone deacetylase by ruxolitinib and vorinostat elicits synergistic effects against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hdac-IN-47: A Technical Guide to a Novel Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-47 is a potent, orally active inhibitor of histone deacetylases (HDACs) with demonstrated anti-tumor activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention. This compound, also identified as compound 21 in the primary literature, is a novel oxazole-based HDAC inhibitor that has shown significant promise as an anti-cancer agent. It exhibits potent inhibitory activity against several HDAC isoforms and induces cell cycle arrest, apoptosis, and autophagy inhibition in cancer cells.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on the inhibition of HDAC enzymes. This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of various cellular processes.
HDAC Inhibition
This compound demonstrates potent inhibitory activity against several Class I and Class IIb HDAC isoforms. The primary mechanism of HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site, thereby blocking its deacetylase activity.
Cell Cycle Arrest
Treatment with this compound leads to the accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest is a common effect of HDAC inhibitors and is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.
Induction of Apoptosis
This compound induces programmed cell death (apoptosis) in cancer cells. This is achieved through the modulation of the Bax/Bcl-2 signaling pathway and the activation of caspase-3. HDAC inhibitors can promote apoptosis by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Inhibition of Autophagy
Unlike many other HDAC inhibitors that induce autophagy, this compound has been shown to inhibit this cellular process. The interplay between HDAC inhibition and autophagy is complex and can be context-dependent, with some studies showing that inhibiting autophagy can enhance the anti-cancer effects of HDAC inhibitors.
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory activity and its effects on cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM)
| HDAC Isoform | This compound (Compound 21) | SAHA (Vorinostat) |
| HDAC1 | 19.75 | 28.32 |
| HDAC2 | 5.63 | 11.25 |
| HDAC3 | 40.27 | 15.36 |
| HDAC6 | 57.8 | 10.21 |
| HDAC8 | 302.73 | 256.31 |
Table 2: In Vitro Anti-proliferative Activity (IC50, μM)
| Cell Line | This compound (Compound 21) | SAHA (Vorinostat) |
| A549 (Lung Cancer) | 0.15 ± 0.01 | 1.92 ± 0.13 |
| H460 (Lung Cancer) | 0.23 ± 0.02 | 2.31 ± 0.15 |
| HT29 (Colon Cancer) | 0.18 ± 0.01 | 2.53 ± 0.17 |
| HCT116 (Colon Cancer) | 0.21 ± 0.02 | 2.17 ± 0.14 |
| MCF-7 (Breast Cancer) | 0.32 ± 0.03 | 3.15 ± 0.21 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro HDAC Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate are prepared in an assay buffer.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to achieve a range of concentrations.
-
Reaction Initiation: The HDAC enzyme is pre-incubated with the inhibitor for a specified time at room temperature. The reaction is initiated by the addition of the fluorogenic substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Signal Detection: A developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader.
Navigating the Epigenetic Landscape: A Technical Guide to HDAC Inhibitor Target Profile and Selectivity
A note on the requested topic: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Hdac-IN-47." The following guide provides a comprehensive overview of the principles and methodologies used to determine the target profile and selectivity of Histone Deacetylase (HDAC) inhibitors, a critical aspect of their development as therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals working in the field of epigenetics and oncology.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] The 18 known human HDACs are grouped into four classes based on their homology to yeast enzymes.[1][2] Classes I, II, and IV are zinc-dependent enzymes, while Class III, the sirtuins, are NAD+-dependent.[1][4]
The aberrant activity of HDACs is implicated in the development and progression of various cancers and other diseases, making them attractive therapeutic targets.[5][6][7] HDAC inhibitors (HDACis) are a class of drugs that block the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.[2][8] Several HDAC inhibitors have been approved for the treatment of certain cancers, particularly hematological malignancies.[9][10]
The Critical Role of Selectivity in HDAC Inhibitor Development
While the initial HDAC inhibitors were pan-inhibitors, targeting multiple HDAC isoforms, there is a growing emphasis on developing isoform- or class-selective inhibitors.[7][9] The rationale for this shift lies in the desire to minimize off-target effects and associated toxicities, as well as to target specific pathways driving a particular disease.[11] Different HDAC isoforms have distinct and sometimes opposing biological functions.[9] For instance, HDAC6 is primarily cytoplasmic and involved in protein quality control and cell motility, while Class I HDACs are predominantly nuclear and directly regulate gene expression.[4][9] Therefore, isoform-selective inhibitors may offer a more refined therapeutic window and a better safety profile.
Determining the Target Profile and Selectivity of HDAC Inhibitors
A comprehensive understanding of an HDAC inhibitor's target profile and selectivity is paramount for its preclinical and clinical development. This is typically achieved through a combination of in vitro biochemical assays, cell-based assays, and proteomic approaches.
Quantitative Data on HDAC Inhibitor Selectivity
The selectivity of an HDAC inhibitor is quantified by comparing its potency (typically measured as the half-maximal inhibitory concentration, IC50) against a panel of different HDAC isoforms. The following table provides representative data for well-characterized HDAC inhibitors, illustrating how selectivity is presented.
| Compound | Class I | Class IIa | Class IIb | Class IV |
| HDAC1 | HDAC2 | HDAC3 | HDAC8 | HDAC4 |
| Vorinostat (SAHA) | 68±14 | 164±45 | 37±11 | 101±31 |
| Romidepsin (FK228) | 1.6 | 3.9 | 36 | 47 |
| Entinostat (MS-275) | 181±62 | 180±70 | 1155±134 | >10,000 |
| PCI-34051 | >20,000 | >20,000 | >20,000 | 10 |
Data presented as IC50 values in nM. Data is illustrative and compiled from various sources for comparison.[12]
Experimental Protocols
In Vitro HDAC Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HDAC isoforms. A common method is a fluorometric assay.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a specific HDAC isoform. The HDAC removes the acetyl group, allowing a developing enzyme to cleave the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO).
-
Dilute the inhibitor to various concentrations in assay buffer.
-
Prepare solutions of the recombinant human HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the developer (e.g., trypsin).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test inhibitor at different concentrations, and the HDAC enzyme.
-
Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the enzymatic reaction and initiate the development by adding the developer solution.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the HDAC inhibitor engages its target in a cellular context by measuring the accumulation of acetylated histones or other known HDAC substrates.
Principle: Cells are treated with the HDAC inhibitor, leading to an increase in the acetylation of HDAC target proteins. Western blotting is then used to detect the levels of specific acetylated proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line) to a suitable confluency.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated protein (e.g., anti-acetyl-H3K9, anti-acetyl-α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., anti-β-actin, anti-total H3) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated protein band to the loading control.
-
Compare the levels of acetylated protein in treated samples to the vehicle control.
-
Chemoproteomics for Target Deconvolution
This advanced method helps to identify the direct targets and off-targets of an inhibitor in a complex biological sample.
Principle: The HDAC inhibitor is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Protocol:
-
Affinity Matrix Preparation:
-
Synthesize a derivative of the HDAC inhibitor with a linker for conjugation to beads.
-
Covalently attach the inhibitor to activated beads (e.g., sepharose beads).
-
-
Protein Pull-down:
-
Prepare a native cell lysate to preserve protein complexes.
-
Incubate the lysate with the inhibitor-conjugated beads. In a competition experiment, the lysate can be pre-incubated with the free inhibitor to distinguish specific from non-specific binders.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using an enzyme like trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database.
-
Quantify the relative abundance of proteins pulled down under different conditions to identify specific targets.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and evaluation of HDAC inhibitors.
Caption: General signaling pathway of HDAC inhibition.
Caption: Experimental workflow for HDACi selectivity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
General Mechanism of Action of HDAC Inhibitors
An in-depth search has been conducted for a histone deacetylase inhibitor specifically named "Hdac-IN-47." Currently, there is no publicly available scientific literature, clinical trial data, or supplier information that identifies a molecule with this designation. This suggests that "this compound" may be an internal compound name not yet disclosed in the public domain, a placeholder designation, or a misnomer.
Histone deacetylase (HDAC) inhibitors are a well-established class of epigenetic-modifying agents with several approved drugs and numerous compounds in preclinical and clinical development. They exert their effects by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. This inhibition leads to an accumulation of acetylated proteins, altering chromatin structure and gene expression, ultimately impacting cellular processes like cell cycle progression, apoptosis, and differentiation.
HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the rim of the active site. By blocking the catalytic activity of HDACs, these inhibitors lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure (euchromatin) that is generally associated with increased transcriptional activity. However, the effects on gene expression are complex, with both upregulation and downregulation of different genes observed.
Beyond histones, HDACs have a multitude of non-histone protein substrates, including transcription factors (e.g., p53, NF-κB), chaperone proteins (e.g., Hsp90), and cytoskeletal proteins (e.g., α-tubulin). The inhibition of non-histone protein deacetylation contributes significantly to the pleiotropic biological effects of HDAC inhibitors.
Key Signaling Pathways Affected by HDAC Inhibition
The cellular response to HDAC inhibition is multifaceted, involving the modulation of several critical signaling pathways. A generalized overview of these pathways is presented below.
Caption: Generalized signaling pathway of a hypothetical HDAC inhibitor.
Quantitative Data on Representative HDAC Inhibitors
To provide context, the following table summarizes inhibitory activities for several well-characterized HDAC inhibitors against representative HDAC isoforms. This data is for illustrative purposes and does not represent "this compound".
| Inhibitor | Class I (HDAC1) IC₅₀ (nM) | Class IIb (HDAC6) IC₅₀ (nM) | Reference Compound Type |
| Vorinostat (SAHA) | ~2 | ~10 | Pan-HDAC Inhibitor |
| Entinostat (MS-275) | ~200 | >10,000 | Class I-selective |
| Ricolinostat (ACY-1215) | ~2000 | ~5 | HDAC6-selective |
| Mocetinostat | ~200 | ~1000 | Class I/IV-selective |
Note: IC₅₀ values can vary between different assay formats and conditions.
Methodologies for Key Experiments
Evaluating the efficacy and mechanism of a novel HDAC inhibitor involves a series of standard in vitro and in vivo assays.
In Vitro HDAC Enzymatic Assay
This experiment directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
Caption: Workflow for an in vitro HDAC enzymatic assay.
Protocol:
-
Reagents: Recombinant human HDAC enzyme, fluorogenic acetylated peptide substrate, assay buffer, developer solution (e.g., trypsin), and the test inhibitor (this compound).
-
Procedure: a. Serially dilute the test inhibitor in assay buffer. b. In
An In-depth Technical Guide to the Effects of HDAC Inhibitors on Gene Expression, Featuring a Case Study of IN-2001
Disclaimer: Information regarding the specific compound "Hdac-IN-47" is not available in the public domain. This guide provides a comprehensive overview of the effects of Histone Deacetylase (HDAC) inhibitors on gene expression, with a specific focus on the compound IN-2001 as a case study, based on available research. The principles and methodologies described are broadly applicable to the study of other HDAC inhibitors.
Introduction to HDAC Inhibitors and Gene Expression
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[2][3] HDAC inhibitors are a diverse group of small molecules that block the activity of these enzymes, resulting in histone hyperacetylation and a more open chromatin state, which generally leads to the activation of gene expression.[4][5] However, the effects of HDAC inhibitors are not limited to histone proteins; they also affect the acetylation status and function of numerous non-histone proteins, including transcription factors and signaling molecules.[6][7] This multifaceted mechanism of action underlies their potential as therapeutic agents, particularly in oncology.[8][9]
HDAC inhibitors can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][8] A common transcriptional target of HDAC inhibitors is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A), the upregulation of which leads to cell cycle arrest.[4][6][10]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the rim of the active site.[7] By blocking the catalytic activity of HDACs, these inhibitors prevent the removal of acetyl groups, leading to an accumulation of acetylated histones and other proteins.[4]
This increase in acetylation has two major consequences for gene expression:
-
Chromatin Remodeling: The neutralization of the positive charge on lysine residues reduces the affinity between histones and the negatively charged DNA backbone, resulting in a more relaxed chromatin structure that is more accessible to the transcriptional machinery.[4][6]
-
Recruitment of Effector Proteins: Acetylated histones can be recognized by proteins containing bromodomains, which are modules that specifically bind to acetyl-lysine motifs. These "reader" proteins can then recruit other factors to initiate or enhance gene transcription.[4]
While the predominant effect of HDAC inhibition is transcriptional activation, some genes can also be downregulated. This can occur through indirect mechanisms, such as the activation of a transcriptional repressor, or potentially through effects on the acetylation of non-histone proteins involved in transcription.[11]
Case Study: IN-2001 Effects on Gene Expression in T47D Breast Cancer Cells
IN-2001 is a histone deacetylase inhibitor that has demonstrated anti-proliferative effects in T47D human breast cancer cells in a dose- and time-dependent manner.[1] Its primary effects are related to the induction of cell cycle arrest and apoptosis.[1][12]
Quantitative Data on the Effects of IN-2001
The following tables summarize the quantitative effects of IN-2001 and other HDAC inhibitors on T47D cells.
Table 1: Effect of IN-2001 and Other HDAC Inhibitors on Cell Cycle Distribution in T47D Cells
| Treatment (1 µM) | Time (hr) | % Sub-G1 (Apoptosis) | % G0/G1 | % S | % G2/M |
| Vehicle (0.1% DMSO) | 12 | 3.30 | 65.8 | 20.1 | 14.1 |
| 24 | 6.32 | 62.5 | 18.9 | 18.6 | |
| 48 | - | - | - | - | |
| IN-2001 | 12 | - | Reduced | - | Increased |
| 24 | 12.3 - 20.86 | - | - | - | |
| 48 | Increased | - | - | - | |
| SAHA | 12 | - | Reduced | - | Increased |
| 24 | 12.3 - 20.86 | - | - | - | |
| 48 | Increased | - | - | - | |
| LAQ-824 | 12 | 11.44 | - | - | - |
| 24 | 12.3 - 20.86 | - | - | - | |
| 48 | Increased | - | - | - |
Data extracted from a study on the anti-cancer effects of IN-2001 in T47D cells. The study notes that IN-2001 and SAHA induced accumulation of cells at the G2/M phase and an increase in the Sub-G1 population, representing apoptotic cells. Specific percentages for all phases at all time points for IN-2001 were not provided in the source material.[12]
Table 2: Gene Expression Changes Induced by IN-2001 and Other HDAC Inhibitors in T47D Cells
| Gene | Effect of IN-2001 Treatment |
| p21 (WAF1) | Significantly Increased |
| p27 (KIP1) | Significantly Increased |
| Thymidylate Synthase | Down-regulated |
This table summarizes the reported changes in the expression of key cell cycle and DNA replication-related proteins following treatment with IN-2001 and other HDAC inhibitors in T47D cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of IN-2001.
3.2.1. Cell Culture
-
Cell Line: T47D human breast cancer cells.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
3.2.2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: T47D cells were treated with vehicle (0.1% DMSO) or 1 µM of HDAC inhibitors (IN-2001, SAHA, LAQ-824) for 12, 24, or 48 hours.
-
Harvesting: Cells were harvested by trypsinization.
-
Fixation: Cells were fixed in 70% ethanol.
-
Staining: Fixed cells were stained with propidium iodide (PI).
-
Analysis: 20,000 stained cells per sample were analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, G2/M) was quantified using ModiFit software.[12]
3.2.3. Western Blot Analysis for Gene Expression
-
While the specific protocol for Western blotting was not detailed in the provided search results, a general protocol is as follows:
-
Protein Extraction: T47D cells were treated with IN-2001 or other HDAC inhibitors for the desired time. Whole-cell lysates were prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane was blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for p21(WAF1), p27(KIP1), thymidylate synthase, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands was quantified using densitometry software and normalized to the loading control.
Visualizing Signaling Pathways and Workflows
General Signaling Pathway of HDAC Inhibitor Action
Caption: General mechanism of HDAC inhibitor-induced gene expression and cellular outcomes.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing the effect of HDAC inhibitors on the cell cycle.
Conclusion
HDAC inhibitors represent a promising class of therapeutic agents that modulate gene expression through epigenetic mechanisms. The case study of IN-2001 in T47D breast cancer cells illustrates the typical effects of these compounds, namely the induction of cell cycle arrest and apoptosis, which are associated with the upregulation of key regulatory genes like p21. The experimental protocols and data presented provide a framework for the investigation of novel HDAC inhibitors. Further research employing genome-wide techniques such as RNA-sequencing and ChIP-sequencing would provide a more comprehensive understanding of the transcriptional landscape modulated by specific HDAC inhibitors like IN-2001.
References
- 1. Anti-Cancer Effect of IN-2001 in T47D Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genome-wide dose-dependent inhibition of histone deacetylases studies reveal their roles in enhancer remodeling and suppression of oncogenic super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Effect of IN-2001 in T47D Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hdac-IN-47 on Non-Histone Proteins: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound Hdac-IN-47 is limited. This guide synthesizes the available data on this compound and supplements it with established methodologies and representative data from the broader class of Histone Deacetylase (HDAC) inhibitors to provide a comprehensive technical overview.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a significant target for drug development.[2][3] this compound, also identified as compound 21, is a novel, orally active HDAC inhibitor with demonstrated anti-tumor efficacy.[1][4] This technical guide provides a detailed examination of the known impact of this compound on non-histone proteins, its mechanism of action, and the experimental protocols relevant to its study.
Core Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of specific HDAC isoforms. By blocking the removal of acetyl groups, this compound leads to the hyperacetylation of a multitude of protein substrates, including non-histone proteins.[1] This alteration in the cellular acetylome can modulate protein stability, function, localization, and protein-protein interactions, ultimately impacting key cellular processes such as cell cycle progression and apoptosis.[5][6]
Quantitative Data: this compound Profile
The inhibitory activity and cellular effects of this compound have been characterized, revealing a distinct profile.
Table 1: this compound Inhibitory Activity (IC50)
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.8 |
| HDAC8 | 302.73 |
Data sourced from publicly available information on this compound.[4]
Table 2: Cellular Effects of this compound on Non-Histone Proteins and Related Processes
| Target/Process | Observation | Representative Quantitative Data (from similar HDAC inhibitors) |
| α-Tubulin Acetylation | Markedly increased acetylation levels observed via Western blot.[1] | 2 to 4-fold increase in acetylated α-tubulin relative to total α-tubulin. |
| Apoptosis Induction | Induces apoptosis through the Bax/Bcl-2 and caspase-3 pathways.[1] | ~1.5 to 3-fold increase in the Bax/Bcl-2 ratio.[7][8] |
| ~2 to 5-fold increase in cleaved caspase-3 levels.[6] | ||
| Cell Cycle Progression | Induces cell cycle arrest at the G2/M phase.[1] | Increase in G2/M population from ~15% to ~40-50%. |
| Autophagy | Inhibits autophagy, in contrast to other HDAC inhibitors like SAHA.[1] | N/A |
Observations for this compound are based on the findings by Mo et al., 2022.[1] Representative quantitative data is illustrative and based on typical results for potent HDAC inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's impact on non-histone proteins.
HDAC Enzymatic Inhibition Assay
This assay is used to determine the IC50 values of this compound against specific HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in developer buffer)
-
This compound serial dilutions
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the this compound dilution (or vehicle control).
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for α-Tubulin Acetylation
This protocol is used to qualitatively and quantitatively assess the change in acetylation of the non-histone protein α-tubulin.
-
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to ~80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. The level of acetylated α-tubulin is normalized to the total α-tubulin level.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Analysis by Western Blot
This protocol assesses the levels of key apoptosis-regulating proteins.
-
Materials:
-
Same as for Western Blot for α-tubulin acetylation.
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin (loading control).
-
-
Procedure:
-
Follow the Western Blot protocol as described above (steps 1-9).
-
Incubate separate membranes with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control.
-
Quantify the band intensities.
-
Calculate the Bax/Bcl-2 ratio by dividing the normalized intensity of the Bax band by the normalized intensity of the Bcl-2 band.[7][8]
-
Conclusion
This compound is a potent inhibitor of multiple HDAC isoforms with significant anti-tumor activity. Its mechanism of action involves the hyperacetylation of non-histone proteins, such as α-tubulin, leading to G2/M cell cycle arrest and the induction of apoptosis via the intrinsic pathway. The detailed protocols and representative data provided in this guide offer a framework for the continued investigation of this compound and other novel HDAC inhibitors, facilitating further research into their therapeutic potential. As our understanding of the complex roles of specific HDAC isoforms and their non-histone substrates grows, so too will the opportunities for developing more targeted and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Hdac-IN-47: A Potent Histone Deacetylase Inhibitor Targeting Epigenetic Regulation and Apoptosis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histone deacetylase (HDAC) inhibitor, Hdac-IN-47, with a focus on its inhibitory activity against various HDAC isoforms, the experimental methodology for determining these values, and its mechanism of action involving key apoptosis signaling pathways.
Core Inhibitory Activity: IC50 Values
This compound has demonstrated potent and selective inhibitory activity against several Class I histone deacetylases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the activity of a specific HDAC isoform by 50%, are summarized below. This data highlights the compound's strong affinity for HDAC1, HDAC2, and HDAC3, with comparatively weaker, though still significant, activity against HDAC8.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC8 | 302.73 |
Note: Data sourced from commercially available datasheets for this compound.
Experimental Protocols: In Vitro HDAC Inhibition Assay
The determination of IC50 values for this compound against various HDAC isoforms is typically performed using an in vitro fluorometric enzymatic assay. The following protocol provides a detailed methodology representative of such an experiment.
Objective: To determine the concentration-dependent inhibition of recombinant human HDAC isoforms by this compound.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC8 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a protease like trypsin)
-
This compound, serially diluted in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Recombinant HDAC enzymes are diluted to a predetermined optimal concentration in cold Assay Buffer.
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations. A small volume of each dilution is then added to the respective wells of the 96-well plate. Control wells receive DMSO only.
-
Enzyme-Inhibitor Pre-incubation: The diluted HDAC enzyme is added to the wells containing the inhibitor dilutions and control wells. The plate is then incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.
-
Substrate Addition and Reaction Incubation: The fluorogenic HDAC substrate is added to all wells to initiate the enzymatic reaction. The plate is incubated for a further period (e.g., 60 minutes) at 37°C, protected from light.
-
Reaction Termination and Signal Development: The developer solution is added to each well to stop the HDAC enzymatic reaction and to cleave the deacetylated substrate, releasing the fluorescent moiety. The plate is incubated at room temperature for a short period (e.g., 15 minutes) to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: The fluorescence readings are corrected by subtracting the background fluorescence (from wells with no enzyme). The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO-treated) wells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological impact of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining HDAC IC50 values.
This compound is reported to induce apoptosis through the modulation of the Bax/Bcl-2 and caspase-3 signaling pathways. The following diagram illustrates this proposed mechanism of action.
Caption: this compound induced apoptosis signaling pathway.
An In-Depth Technical Guide on the Pro-Apoptotic Activity of Vorinostat: Activation of the Bax/Bcl-2 and Caspase-3 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and induce apoptosis in malignant cells. This technical guide focuses on the mechanism of action of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a pan-HDAC inhibitor, with a specific emphasis on its role in activating the intrinsic apoptotic pathway. We will delve into the molecular interplay between Vorinostat and the key regulators of apoptosis, namely the Bcl-2 family of proteins (Bax and Bcl-2) and the executioner caspase, caspase-3. This document provides a comprehensive overview of the signaling cascade, quantitative data on the effects of Vorinostat on these key apoptotic markers, and detailed experimental protocols for researchers to investigate this pathway.
Introduction
Vorinostat is a potent HDAC inhibitor that has demonstrated efficacy in the treatment of various cancers.[1] Its anti-tumor activity is, in part, attributed to its ability to induce programmed cell death, or apoptosis.[2] The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a critical mechanism through which cells respond to irreparable damage or stress. This pathway is tightly regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3.[3] This guide will provide a detailed examination of how Vorinostat modulates this delicate balance to promote apoptosis in cancer cells.
The Signaling Pathway of Vorinostat-Induced Apoptosis
Vorinostat, by inhibiting HDACs, leads to the hyperacetylation of histone and non-histone proteins. This altered acetylation status affects the transcription of various genes, including those involved in the apoptotic machinery. The core mechanism of Vorinostat-induced apoptosis via the Bax/Bcl-2 and caspase-3 pathway can be summarized as follows:
-
Transcriptional Regulation of Bcl-2 Family Proteins: Vorinostat treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the oligomerization of Bax and its insertion into the outer mitochondrial membrane, leading to the formation of pores.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex facilitates the cleavage and activation of caspase-9.
-
Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3, into its active form, cleaved caspase-3.
-
Execution of Apoptosis: Cleaved caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[3]
Quantitative Data on Vorinostat's Effects
The following tables summarize the quantitative effects of Vorinostat on the expression of Bax and Bcl-2, and the activity of caspase-3 in various cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Effect of Vorinostat on the Expression of Bax and Bcl-2
| Cell Line | Vorinostat Concentration (µM) | Treatment Duration (h) | Bax Fold Change (vs. Control) | Bcl-2 Fold Change (vs. Control) | Data Type |
| MDA-MB-231 (Breast Cancer) | 5 | 24 | ~1.8 | ~0.5 | Densitometry from Western Blot |
| MCF-7 (Breast Cancer) | 5 | 48 | ~2.5 | ~0.4 | Densitometry from Western Blot |
| PC3 (Prostate Cancer) | 2.5 | 48 | ~2.1 | ~0.6 | Densitometry from Western Blot |
| U937 (Leukemia) | 2 | 24 | ~3.0 | Not Reported | Densitometry from Western Blot |
Note: The values presented are approximate fold changes based on densitometric analysis of Western blots from the cited literature and are intended for comparative purposes.
Table 2: Effect of Vorinostat on Caspase-3/7 Activity
| Cell Line | Vorinostat Concentration (µM) | Treatment Duration (h) | Caspase-3/7 Activity (Fold Increase vs. Control) |
| SW-982 (Synovial Sarcoma) | 8.6 | 48 | ~1.23 |
| SW-1353 (Chondrosarcoma) | 2.0 | 72 | ~3.0 |
| NB4 (AML) | 1.0 | 24 | ~2.5 |
| U937 (AML) | 1.0 | 24 | ~3.5 |
Data adapted from studies measuring caspase-3/7 activity using luminescence-based assays.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activation of the Bax/Bcl-2 and caspase-3 pathway by Vorinostat.
Western Blot Analysis of Bax, Bcl-2, and Cleaved Caspase-3
This protocol is designed to quantify the protein expression levels of key apoptotic markers in cancer cells treated with Vorinostat.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Vorinostat (SAHA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells per 100 mm dish and allow them to adhere overnight. Treat the cells with the desired concentrations of Vorinostat or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control (β-actin).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from the culture plates. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3 in cell lysates.
Materials:
-
Treated and control cell lysates
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate per well.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing DTT to each well. Then, add 5 µL of the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control.
Conclusion
Vorinostat effectively induces apoptosis in a variety of cancer cell lines by modulating the intrinsic apoptotic pathway. A key mechanism of its action is the transcriptional regulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This, in turn, triggers the mitochondrial release of cytochrome c and the subsequent activation of the caspase cascade, with caspase-3 playing a central role as the executioner of apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the pro-apoptotic effects of Vorinostat and other HDAC inhibitors. A thorough understanding of these molecular mechanisms is crucial for the continued development and optimization of HDAC inhibitors as effective anti-cancer therapeutics.
References
- 1. Suppression of triple-negative breast cancer metastasis by pan-DAC inhibitor panobinostat via inhibition of ZEB family of EMT master regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Bcl-2 on drug resistance in breast cancer polyploidy-induced spindle poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Introduction to Histone Deacetylase (HDAC) Inhibitors in Oncology
An In-Depth Technical Guide on the Application of HDAC Inhibitors in In Vivo Anti-Tumor Studies
Disclaimer: Information regarding a specific compound designated "Hdac-IN-47" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the principles and methodologies for conducting in vivo anti-tumor studies using histone deacetylase (HDAC) inhibitors as a class of therapeutic agents, drawing upon established preclinical research.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][3] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[4][5]
HDAC inhibitors (HDACis) are a group of small molecules that block the enzymatic activity of HDACs.[6] By inhibiting HDACs, these agents promote histone acetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[1][7] The anti-tumor effects of HDAC inhibitors are pleiotropic, including the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[4][8] Several HDAC inhibitors have been approved for the treatment of hematological malignancies and are under investigation for solid tumors.[6]
Mechanism of Action of HDAC Inhibitors
The primary mechanism of action of HDAC inhibitors involves the accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of genes involved in various anti-cancer pathways.[1][7] Key molecular events following HDAC inhibition include:
-
Induction of p21: A potent cyclin-dependent kinase inhibitor that leads to cell cycle arrest in G1/S or G2/M phase.[1][7][9]
-
Induction of Apoptosis: HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of pro- and anti-apoptotic proteins.[8][10]
-
Modulation of Non-Histone Proteins: HDACs also deacetylate numerous non-histone proteins, including transcription factors like p53 and signaling molecules, thereby affecting their stability and activity.[1][4]
Caption: General Mechanism of Action of HDAC Inhibitors.
In Vivo Anti-Tumor Studies: Data Summary
Numerous preclinical studies have demonstrated the in vivo anti-tumor efficacy of various HDAC inhibitors across a range of cancer models. The following table summarizes representative data for well-characterized HDAC inhibitors.
| HDAC Inhibitor | Cancer Type | Animal Model | Route of Administration | Dosing Regimen (Example) | Key Findings |
| Vorinostat (SAHA) | Cutaneous T-cell Lymphoma | Xenograft (human cell lines in immunodeficient mice) | Oral (p.o.) or Intraperitoneal (i.p.) | 50-150 mg/kg/day | Significant tumor growth inhibition, increased histone acetylation in tumor tissue. |
| Panobinostat (LBH589) | Multiple Myeloma | Xenograft | i.p. | 10-20 mg/kg, 3 times/week | Reduced tumor burden, prolonged survival, synergistic effects with other agents.[11] |
| Belinostat (PXD101) | Peripheral T-cell Lymphoma | Xenograft | Intravenous (i.v.) | 20-40 mg/kg/day | Inhibition of tumor growth, induction of apoptosis in tumor cells. |
| Romidepsin (FK228) | T-cell Lymphoma | Xenograft | i.v. | 1-5 mg/kg, weekly | Potent anti-tumor activity at well-tolerated doses. |
| Entinostat (MS-275) | Breast Cancer | Syngeneic (mouse tumor cells in immunocompetent mice) | p.o. | 5-10 mg/kg/day | Tumor growth delay, enhanced anti-tumor immunity. |
Experimental Protocols for In Vivo Anti-Tumor Studies
This section outlines a detailed methodology for evaluating the anti-tumor efficacy of a novel HDAC inhibitor in a preclinical setting.
Animal Model Selection and Acclimatization
-
Model: For initial efficacy studies, immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice) are commonly used for xenograft models with human cancer cell lines. For studies investigating immunomodulatory effects, syngeneic models with immunocompetent mice (e.g., C57BL/6, BALB/c) are appropriate.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation
-
Cell Culture: The selected cancer cell line is cultured under sterile conditions according to the supplier's recommendations.
-
Implantation: A predetermined number of viable tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) are resuspended in a sterile, serum-free medium or a mixture with Matrigel and implanted subcutaneously into the flank of each mouse.
Animal Grouping and Treatment
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm^3), animals are randomized into treatment and control groups.
-
Drug Formulation: The HDAC inhibitor is formulated in a suitable vehicle (e.g., DMSO, saline, carboxymethylcellulose). The vehicle alone is administered to the control group.
-
Administration: The drug is administered via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at the predetermined dose and schedule.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. TGI is calculated at the end of the study.
-
Body Weight and Clinical Signs: Animal body weight is monitored as an indicator of toxicity. Any adverse clinical signs (e.g., changes in posture, activity, grooming) are recorded.
-
Survival Analysis: In some studies, the endpoint may be survival, and a Kaplan-Meier survival curve is generated.
Endpoint Analysis
-
Tumor Collection: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Pharmacodynamic (PD) Biomarkers: A portion of the tumor can be flash-frozen or fixed for analysis of PD biomarkers, such as histone acetylation levels (e.g., by Western blot or immunohistochemistry), to confirm target engagement.
-
Histological Analysis: Tumors may be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
Caption: Experimental Workflow for In Vivo Anti-Tumor Studies.
Conclusion
HDAC inhibitors represent a promising class of anti-cancer agents with a well-defined mechanism of action. Preclinical in vivo studies are critical for evaluating the efficacy and safety of novel HDAC inhibitors and for elucidating their therapeutic potential. The methodologies outlined in this guide provide a framework for the robust preclinical evaluation of these compounds, which is essential for their successful translation into clinical applications. While no specific data for "this compound" is currently available, the principles and protocols described herein are broadly applicable to the in vivo characterization of any new HDAC inhibitor.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. mdpi.com [mdpi.com]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
No Publicly Available Data for Hdac-IN-47 Oral Activity and Bioavailability
A comprehensive search of scientific literature and public databases has revealed no specific information regarding the oral activity or bioavailability of a compound designated "Hdac-IN-47." This suggests that this compound may be a very recent discovery, an internal research code not yet disclosed in public forums, or potentially a misnomer.
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents investigated for a range of diseases, particularly cancer. Their efficacy is significantly influenced by their pharmacokinetic properties, including oral bioavailability, which determines the proportion of an orally administered drug that reaches systemic circulation.
While no data exists for "this compound," the field of HDAC inhibitor development is rich with compounds for which oral activity and bioavailability have been characterized. For instance, several HDAC inhibitors have undergone extensive preclinical and clinical evaluation, providing a framework for understanding the desired pharmacokinetic profiles for these molecules.
Researchers and drug development professionals interested in the oral administration of HDAC inhibitors can refer to published data on compounds such as:
-
Vorinostat (SAHA): The first HDAC inhibitor to receive FDA approval, it is orally available and has been the subject of numerous studies detailing its pharmacokinetic and pharmacodynamic properties.
-
Panobinostat (LBH589): Another orally administered HDAC inhibitor approved for the treatment of multiple myeloma.
-
Belinostat (PXD101): While administered intravenously, its development provides insights into the challenges of formulating HDAC inhibitors.
-
MS-275 (Entinostat): An orally active, isoform-selective HDAC inhibitor that has been extensively studied in clinical trials.
The development of orally bioavailable HDAC inhibitors is a key objective in the field to improve patient convenience and enable chronic dosing regimens. This often involves medicinal chemistry efforts to optimize properties such as solubility, permeability, and metabolic stability.
Until data on "this compound" becomes publicly available through scientific publications or conference presentations, it is not possible to provide an in-depth technical guide on its oral activity and bioavailability. Researchers are encouraged to monitor scientific literature for any future disclosures related to this specific compound.
Methodological & Application
Application Notes and Protocols for HDAC Inhibitors in Animal Models
Disclaimer: Information specifically pertaining to "Hdac-IN-47" was not found in the available literature. The following application notes and protocols are a synthesis of information from studies on other histone deacetylase (HDAC) inhibitors and are intended to serve as a general guide for researchers and drug development professionals. It is crucial to conduct dose-finding and toxicity studies for any new compound, such as this compound, before proceeding with efficacy studies.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic modifiers that have shown therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and age-related conditions.[1][2][3][4] These molecules function by inhibiting HDAC enzymes, leading to an increase in the acetylation of histones and other non-histone proteins.[3][5] This can result in the modulation of gene expression, affecting cellular processes such as cell cycle arrest, apoptosis, and differentiation.[3][6] This document provides a summary of dosages and protocols for various HDAC inhibitors used in animal models to guide the preclinical development of new chemical entities like this compound.
Data Presentation: HDAC Inhibitor Dosages in Animal Models
The following table summarizes the dosages and administration routes of several HDAC inhibitors in mouse models as reported in the literature. This data can be used as a starting point for designing in vivo studies with novel HDAC inhibitors.
| HDAC Inhibitor | Animal Model | Dosage | Route of Administration | Frequency | Key Findings |
| Cmpd60 | Aged mice (approx. 20 months old) | Not specified | Intraperitoneal (i.p.) injection | Daily for two weeks | Improved age-related phenotypes in kidney, brain, and heart.[7] |
| CN133 | Subcutaneous prostate cancer mouse model | Not specified | Not specified | Not specified | Decreased polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) and enhanced anti-tumor immunity.[1] |
| RGFP966 | N171-82Q transgenic mouse model of Huntington's disease | 10 and 25 mg/kg | Not specified | Not specified | Improved motor deficits and had neuroprotective effects.[8] |
| RGFP109 | R6/1 mouse model of Huntington's disease | Not specified | Not specified | Not specified | Alleviated transcriptional dysregulation and modestly improved motor skill learning.[9] |
| Vorinostat (in TCF) | Npc1(nmf164) mouse model of Niemann-Pick type C disease | Low-dose | Intraperitoneal (i.p.) injection | Once-weekly | Increased histone acetylation in the brain, delayed neurodegeneration, and extended lifespan.[10] |
| Trichostatin A (TSA) | Collagen antibody-induced arthritis mouse model | Not specified | Not specified | Not specified | Suppressed synovial inflammation and cartilage destruction.[3] |
| SAHA | Mouse 6-hour MCAO models | Not specified | Intraperitoneal (i.p.) administration | Not specified | Increased global histone acetylation and upregulated Bcl-2 and Hsp70.[4] |
Experimental Protocols
The following is a generalized protocol for the in vivo administration of an HDAC inhibitor in a mouse model, based on common practices reported in the literature.[7][10][11]
1. Animal Models and Handling:
-
Animal studies should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Commonly used mouse strains for cancer, neurodegeneration, and aging studies include C57BL/6, BALB/c, and various transgenic models.
-
Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
2. Formulation of HDAC Inhibitor:
-
The formulation of the HDAC inhibitor will depend on its solubility and the intended route of administration.
-
For intraperitoneal (i.p.) injection, inhibitors are often dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline, or in a solution containing 2-hydroxypropyl-β-cyclodextrin (HPBCD) and polyethylene glycol (PEG) to improve solubility and bioavailability.[10]
-
It is critical to establish a stable and non-toxic formulation. A vehicle control group should always be included in the study design.
3. Administration of the Compound:
-
The choice of administration route (e.g., intraperitoneal, oral, intravenous) will depend on the pharmacokinetic properties of the compound and the experimental design.
-
The volume of injection should be appropriate for the size of the animal (e.g., typically 100-200 µL for a mouse).
-
The frequency of administration can range from daily to once-weekly, depending on the half-life of the compound and the desired therapeutic effect.[7][10]
4. Monitoring and Endpoint Analysis:
-
Animals should be monitored regularly for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
-
Efficacy can be assessed through various endpoints depending on the disease model, including tumor size measurements, behavioral tests, and survival analysis.
-
Pharmacodynamic markers, such as histone acetylation levels in target tissues, can be measured by Western blot or immunohistochemistry to confirm target engagement.[7]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of HDAC Inhibitors
HDAC inhibitors primarily act by increasing histone acetylation, which leads to a more open chromatin structure and allows for the transcription of genes that may have been silenced. This can induce various cellular outcomes such as cell cycle arrest, apoptosis, and differentiation.
Caption: General signaling pathway of HDAC inhibitors.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating a novel HDAC inhibitor in an animal model.
Caption: A generalized experimental workflow for in vivo studies of HDAC inhibitors.
References
- 1. A new histone deacetylase inhibitor remodels the tumor microenvironment by deletion of polymorphonuclear myeloid-derived suppressor cells and sensitizes prostate cancer to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitors: A Promising Weapon to Tackle Therapy Resistance in Melanoma [mdpi.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitor: Antineoplastic Agent and Radiation Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-47: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-47 is an orally active histone deacetylase (HDAC) inhibitor with potent activity against multiple HDAC isoforms. As a key regulator of histone and non-histone protein acetylation, HDACs play a crucial role in various cellular processes, including gene expression, cell cycle progression, and apoptosis. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer. This compound exerts its anti-tumor effects by inhibiting autophagy, inducing apoptosis through the Bax/Bcl-2 and caspase-3 signaling pathways, and causing cell cycle arrest at the G2/M phase. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC8 | 302.73 |
Note: Data sourced from MedChemExpress.[1][2][3][4]
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound action.
General Experimental Workflow for this compound in Cell Culture
Caption: General workflow for cell-based assays with this compound.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
Cell line of interest
-
Reagents for specific assays (e.g., MTT, Propidium Iodide, Annexin V, antibodies for Western blotting)
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (check the molecular weight on the product datasheet) in the appropriate volume of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The next day, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Controls: Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Replace the existing medium with the medium containing this compound or controls and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS).
-
Treatment: After the incubation period with this compound, add 10 µL of MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Staining: Rehydrate the cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Collection: Harvest cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., acetylated histones, Bax, Bcl-2, cleaved Caspase-3, LC3-II/I).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting
-
Low Potency: If this compound shows lower than expected activity, verify the integrity of the compound and the accuracy of the stock solution concentration. Optimize the treatment duration and concentration for your specific cell line.
-
High Background in Assays: Ensure proper washing steps and appropriate controls are included to minimize background noise.
-
Inconsistent Results: Maintain consistent cell culture conditions, including cell passage number, seeding density, and confluency at the time of treatment.
Conclusion
This compound is a potent inhibitor of HDACs with significant anti-tumor activity in cellular models. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cell viability, cell cycle progression, apoptosis, and relevant signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve reliable and reproducible results.
References
Application Notes and Protocols for Hdac-IN-47: A Representative Pan-HDAC Inhibitor
Disclaimer: The specific compound "Hdac-IN-47" could not be definitively identified in publicly available literature. Therefore, these application notes and protocols have been generated using data from a well-characterized, representative pan-histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA), which shares common properties with many compounds in this class. Researchers should validate these protocols for their specific molecule of interest.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in chromatin remodeling and the regulation of gene expression. By inhibiting the enzymatic activity of HDACs, these compounds lead to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of various cellular processes. This document provides detailed information on the solubility, preparation, and application of a representative pan-HDAC inhibitor for experimental use.
Chemical Properties and Solubility
Proper dissolution and storage of HDAC inhibitors are critical for maintaining their bioactivity and ensuring reproducible experimental results. The following table summarizes the solubility and stability of a representative pan-HDAC inhibitor, Vorinostat (SAHA).
| Property | Data |
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| Solubility | DMSO: 66 mg/mL[1]Ethanol: 2 mg/mL (with slight warming)[1]Water: Very poorly soluble (~20-50 µM)[1] |
| Storage and Stability | Solid: Store lyophilized powder at -20°C, desiccated. Stable for 24 months.[1]In Solution: Once dissolved in DMSO, aliquot and store at -20°C. Use within 3 months to prevent loss of potency. Avoid multiple freeze-thaw cycles.[1] |
Preparation of Stock Solutions
For most in vitro and in vivo experiments, a concentrated stock solution is prepared in an organic solvent, which is then further diluted in aqueous media.
Protocol for Preparing a 20 mM Stock Solution in DMSO:
-
Materials:
-
Lyophilized pan-HDAC inhibitor (e.g., 5 mg of Vorinostat)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 20 mM stock solution from 5 mg of Vorinostat (MW: 264.32 g/mol ), reconstitute the powder in 945.8 µL of DMSO.[1]
-
Vortex briefly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 10 minutes) or sonication can aid in solubilization.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
In Vitro Experimental Protocols
A. Cell-Based Assays
HDAC inhibitors are widely used in cell culture to study their effects on cell proliferation, apoptosis, and gene expression.
Typical Working Concentrations: 1-10 µM[1] Typical Incubation Times: 2-24 hours[1]
Protocol for Treating Adherent Cells in Culture:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Working Solution:
-
Thaw an aliquot of the 20 mM stock solution.
-
Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 20 mM stock, perform a 1:2000 dilution.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of the HDAC inhibitor.
-
Include a vehicle control (medium with the same final concentration of DMSO) in parallel.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 2-24 hours).
-
Following incubation, cells can be harvested for downstream analysis such as Western blotting (for histone acetylation), RT-qPCR (for gene expression), or cell viability assays.
-
B. In Vitro HDAC Activity Assay
This protocol provides a general workflow for measuring HDAC activity/inhibition using a commercially available fluorescence-based assay kit.
Experimental Workflow for In Vitro HDAC Inhibition Assay
References
Hdac-IN-47 for Studying G2/M Phase Cell Cycle Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-47 is a potent, orally active inhibitor of histone deacetylases (HDACs), demonstrating significant anticancer activity. This novel compound has been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cellular proliferation and a key target in cancer therapy. By inhibiting HDAC enzymes, this compound modulates the acetylation status of both histone and non-histone proteins, leading to the altered expression of genes that regulate the cell cycle. These application notes provide detailed protocols for utilizing this compound as a tool to study G2/M phase cell cycle arrest in cancer cell lines. The included methodologies cover cell treatment, cell cycle analysis by flow cytometry, and western blot analysis of key G2/M regulatory proteins.
Data Presentation
This compound Inhibitory Activity
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.80 |
| HDAC8 | 302.73 |
Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms.
Representative Data: this compound Induced G2/M Arrest in A549 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 55.2 ± 2.8 | 25.1 ± 1.9 | 19.7 ± 2.1 |
| This compound (50 nM) | 48.9 ± 3.1 | 20.5 ± 2.5 | 30.6 ± 3.3 |
| This compound (100 nM) | 35.7 ± 2.5 | 15.3 ± 1.7 | 49.0 ± 2.9 |
| This compound (200 nM) | 22.1 ± 1.9 | 10.8 ± 1.5 | 67.1 ± 3.5 |
Table 2: Representative data illustrating the dose-dependent effect of this compound on cell cycle distribution in A549 human lung carcinoma cells after 24 hours of treatment. Data is presented as mean ± standard deviation from three independent experiments. Please note this is representative data based on the reported effects of this compound.
Signaling Pathway and Experimental Workflow
Hdac-IN-47: Application Notes and Protocols for Induction of Apoptosis in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hdac-IN-47, a potent histone deacetylase (HDAC) inhibitor, and its application in inducing apoptosis in cancer research. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound effectively.
Introduction
This compound is an orally active inhibitor of histone deacetylases, demonstrating significant activity against HDAC1, HDAC2, HDAC3, and HDAC8.[1][2][3][4][5] Research has shown that this compound exerts its anticancer effects through the inhibition of autophagy and the induction of apoptosis. This process is mediated via the Bax/Bcl-2 and caspase-3 signaling pathways, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death.[1][2][3][4][5] These characteristics make this compound a valuable tool for investigating the role of HDACs in cancer progression and for the development of novel therapeutic strategies.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.8 |
| HDAC8 | 302.73 |
Signaling Pathway
The proposed mechanism of this compound-induced apoptosis involves the modulation of the intrinsic apoptotic pathway. By inhibiting HDACs, this compound is believed to alter the expression of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., human breast cancer, leukemia, or other lines of interest).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO alone) should be included in all experiments.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and incubate for the desired time points (e.g., 24, 48, 72 hours).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Following treatment with this compound, harvest the cells (including floating and adherent cells) by trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Harvest and wash the treated cells with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data can be used to generate a histogram to visualize the cell cycle distribution.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Hdac-IN-47: A Novel Tool for the Investigation of Autophagy Inhibition in Research
Application Note
Introduction
Hdac-IN-47 is a potent, orally active inhibitor of histone deacetylases (HDACs) with demonstrated anti-tumor activity. This small molecule exhibits significant inhibitory effects against several HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8. Notably, research indicates that this compound exerts its anti-cancer effects through a dual mechanism: the induction of apoptosis and the inhibition of autophagy. This makes this compound a valuable tool for researchers in cell biology, cancer biology, and drug development who are investigating the intricate relationship between these two fundamental cellular processes. By inhibiting autophagy, this compound can be utilized to study the consequences of blocking this critical cellular recycling pathway, particularly in the context of cancer cell survival and response to therapy.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This alteration in protein acetylation status triggers a cascade of downstream cellular events. In the context of programmed cell death, this compound promotes apoptosis by modulating the expression of key regulatory proteins, such as increasing the Bax/Bcl-2 ratio and activating caspase-3.
Crucially, this compound has been shown to inhibit the autophagic process. While many HDAC inhibitors are known to induce autophagy, this compound provides a unique opportunity to explore the effects of its suppression. The precise signaling pathway through which this compound inhibits autophagy is an area of active investigation, but it is postulated to involve the modulation of key autophagy-related proteins. This inhibitory action on a pro-survival pathway, coupled with the induction of a cell death pathway, highlights the therapeutic potential of this compound.
Applications in Autophagy Research
-
Investigating the role of autophagy in cancer cell survival: By inhibiting autophagy, this compound can be used to determine the reliance of specific cancer cell types on this process for their survival and proliferation.
-
Sensitizing cancer cells to other therapies: Autophagy can be a mechanism of resistance to chemotherapy and radiation. This compound can be used in combination with other anti-cancer agents to assess if the inhibition of autophagy enhances their efficacy.
-
Studying the interplay between apoptosis and autophagy: As a dual modulator, this compound is an excellent tool to dissect the complex and often reciprocal relationship between these two pathways.
-
Elucidating the role of specific HDAC isoforms in autophagy: The multi-targeted nature of this compound can be a starting point for studies aimed at identifying the specific HDAC enzymes that play a key role in the regulation of autophagy.
Data Presentation
Table 1: Inhibitory Activity of this compound against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.8 |
| HDAC8 | 302.73 |
Table 2: Cellular Effects of this compound Treatment.
| Cellular Process | Key Markers | Observed Effect |
| Autophagy | LC3-II, p62 | Inhibition |
| Apoptosis | Bax/Bcl-2 ratio, Cleaved Caspase-3 | Induction |
| Cell Cycle | - | Arrest at G2/M phase |
Mandatory Visualization
Hdac-IN-47: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-47 is an orally active inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3][4] Aberrant HDAC activity is implicated in the development and progression of various cancers, making HDAC inhibitors a promising class of anti-cancer agents. This compound has demonstrated potent inhibitory activity against several HDAC isoforms and exhibits anti-tumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of autophagy, and cell cycle arrest.[1][2][3][5] These application notes provide a summary of the known biological activities of this compound, along with detailed protocols for its use in cancer research.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC8 | 302.73 |
Data sourced from MedChemExpress.[1][2][5]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by modulating the expression of key apoptosis-regulating proteins. It has been shown to influence the Bax/Bcl-2 pathway and activate caspase-3, a critical executioner caspase in the apoptotic cascade.[1][2][3][5]
-
Inhibition of Autophagy: Autophagy is a cellular recycling process that can promote cancer cell survival under stress. This compound has been found to inhibit this process, thereby sensitizing cancer cells to apoptosis.[1][2][3][5]
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase, preventing them from proceeding through mitosis.[1][2][3][5]
Mandatory Visualizations
References
Hdac-IN-47: Application Notes and Protocols for Investigating HDAC1 and HDAC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-47 is a novel, potent inhibitor of Class I histone deacetylases (HDACs), demonstrating significant selectivity for HDAC1 and HDAC2. As a member of the oxazole- and thiazole-based hydroxamic acid hybrids, this compound presents a valuable tool for investigating the roles of HDAC1 and HDAC2 in various cellular processes, including cell cycle regulation, apoptosis, and autophagy. Its ability to induce G2/M cell cycle arrest and promote apoptosis while inhibiting autophagy makes it a compound of interest for cancer research and drug development. These application notes provide a comprehensive overview of this compound, including its biochemical activity and detailed protocols for its use in cell-based assays.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₀BrN₃O₄ |
| Molecular Weight | 410.26 g/mol |
| Chemical Structure | (Structure not available) |
Biochemical Activity
This compound exhibits potent inhibitory activity against HDAC1 and HDAC2, with lower efficacy against HDAC3. The IC₅₀ values are summarized in the table below.
| Target | IC₅₀ (nM) | Reference |
| HDAC1 | 19.75 | (--INVALID-LINK--) |
| HDAC2 | 5.63 | (--INVALID-LINK--) |
| HDAC3 | 40.27 | (--INVALID-LINK--) |
Note: There is a discrepancy in the reported selectivity, with another source referencing the same primary study indicating potent inhibition of HDAC1 and HDAC6.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by HDAC1/2 inhibition and a general workflow for investigating the effects of this compound.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. It is recommended to consult the primary literature for specific experimental details when available.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Histone Acetylation and Protein Expression
This protocol is for detecting changes in histone acetylation and the expression of proteins like p21 and caspases following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound is a potent and selective inhibitor of HDAC1 and HDAC2, making it a valuable research tool for elucidating the specific functions of these enzymes in health and disease. The provided data and protocols offer a starting point for researchers to investigate the cellular effects of this compound and explore its therapeutic potential. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines and experimental conditions being used.
Application Notes and Protocols for Hdac-IN-47 Efficacy Studies
Topic: Hdac-IN-47 Experimental Design for Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have shown promise in the treatment of various cancers and other diseases.[1][2][3][4] They function by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histones and other proteins.[5][6] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[2][7] Consequently, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][8] This document provides a comprehensive set of protocols and application notes for evaluating the preclinical efficacy of a novel HDAC inhibitor, this compound. The experimental design encompasses in vitro enzymatic assays, cell-based assays, and in vivo tumor xenograft models to thoroughly characterize the compound's potency, selectivity, and anti-tumor activity.
I. In Vitro Efficacy Studies
A. Enzymatic Assays for HDAC Inhibition
Objective: To determine the inhibitory activity and selectivity of this compound against various HDAC isoforms.
Protocol: Fluorescence-Based HDAC Enzymatic Assay [5][9][10][11]
-
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., SAHA, Vorinostat)
-
Developer solution (e.g., Trypsin in a suitable buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Black 96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the diluted this compound or control inhibitor to the respective wells. Include a no-inhibitor control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence using a microplate reader (e.g., excitation 355 nm, emission 460 nm).[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
Table 1: Inhibitory Activity (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | This compound IC50 (nM) | SAHA (Control) IC50 (nM) |
| HDAC1 | [Insert Data] | 3.0 |
| HDAC2 | [Insert Data] | 11.0 |
| HDAC3 | [Insert Data] | 2.0 |
| HDAC6 | [Insert Data] | 4.1 |
| HDAC8 | [Insert Data] | >352 |
Note: Control IC50 values for SAHA are representative and may vary between experiments.[12]
B. Cell-Based Assays
Objective: To evaluate the anti-proliferative and apoptosis-inducing effects of this compound in cancer cell lines.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent and measure luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Protocol: Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Data Presentation:
Table 2: Anti-proliferative and Apoptotic Effects of this compound
| Cell Line | This compound GI50 (µM) | % Apoptosis at 1 µM (48h) |
| T47D | [Insert Data] | [Insert Data] |
| HCT116 | [Insert Data] | [Insert Data] |
II. In Vivo Efficacy Studies
A. Mouse Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a preclinical in vivo model.
Protocol: Human Tumor Xenograft in Immunocompromised Mice [1][14]
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line (e.g., HCT116)
-
This compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Vehicle control solution
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone acetylation).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Data Presentation:
Table 3: In Vivo Anti-tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | [Insert Data] | - | [Insert Data] |
| This compound | [Insert Dose] | [Insert Data] | [Insert Data] | [Insert Data] |
III. Signaling Pathways and Workflows
Signaling Pathway Diagrams:
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow Diagrams:
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Workflow for the in vivo evaluation of this compound.
References
- 1. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effect of IN-2001 in T47D Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Hdac-IN-47: A Guide for Optimal In Vitro and In Vivo Efficacy
For Research Use Only (RUO)
Introduction
Hdac-IN-47 is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes. Inhibition of HDACs by this compound is expected to restore the expression of these genes, thereby inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in in vitro and in vivo research models to help researchers determine the optimal treatment duration for their specific experimental needs.
Mechanism of Action
This compound functions by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced genes.[1][2][3] The downstream effects of this compound treatment include the upregulation of cell cycle inhibitors like p21, induction of pro-apoptotic proteins, and cell death.[1][4][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. The optimal treatment duration will vary depending on the cell line and the desired experimental outcome.
Table 1: In Vitro IC50 Values for this compound After 72-hour Treatment
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 150 |
| A549 | Lung Carcinoma | 250 |
| MCF-7 | Breast Adenocarcinoma | 300 |
| Jurkat | T-cell Leukemia | 120 |
Table 2: Time-Dependent Induction of Apoptosis in HCT116 Cells (Treated with 500 nM this compound)
| Treatment Duration (hours) | % Apoptotic Cells (Annexin V positive) |
| 0 | 2.1 |
| 12 | 15.3 |
| 24 | 35.8 |
| 48 | 62.5 |
| 72 | 85.1 |
Table 3: In Vivo Tumor Growth Inhibition in a HCT116 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | Daily, i.p. | 1250 | - |
| This compound (25 mg/kg) | Daily, i.p. for 14 days | 625 | 50 |
| This compound (50 mg/kg) | Daily, i.p. for 14 days | 312 | 75 |
| This compound (50 mg/kg) | Daily, i.p. for 21 days | 200 | 84 |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
In Vitro Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Treat cells with the desired concentration of this compound for various durations (e.g., 12, 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude mice)
-
HCT116 cancer cells
-
Matrigel
-
Vehicle solution (e.g., DMSO/saline)
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Continue treatment for the determined duration (e.g., 14 or 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Targeting Reveals Intrinsic Histone Tail Specificity of the Sin3/Histone Deacetylase and N-CoR/SMRT Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac-IN-47 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-47 is a novel, orally active inhibitor of histone deacetylases (HDACs) with potent activity against Class I HDACs. Histone deacetylase inhibitors are a promising class of anti-cancer agents that function by altering the epigenetic landscape of tumor cells, leading to cell cycle arrest, induction of apoptosis, and inhibition of autophagy. The unique selectivity profile of this compound suggests its potential for targeted cancer therapy. This document provides an overview of this compound's known characteristics and detailed protocols for its investigation, particularly in combination with conventional chemotherapy agents, to explore potential synergistic anti-tumor effects.
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This profile indicates a strong selectivity for Class I HDACs (HDAC1, 2, and 3) and HDAC6.
| Target | IC50 (nM)[1][2] |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.8 |
| HDAC8 | 302.73 |
Mechanism of Action
Preclinical studies have indicated that this compound exerts its anti-tumor effects through several mechanisms[1][2]:
-
Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of key apoptosis-regulating proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, including caspase-3[1][2].
-
Inhibition of Autophagy: The compound has been shown to inhibit autophagy, a cellular recycling process that can promote cancer cell survival under stress[1][2].
-
Cell Cycle Arrest: this compound causes an arrest of the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation[1][2].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its synergistic effects with other chemotherapy agents.
Experimental Protocols
Note: As of the last update, specific studies on this compound in combination with other chemotherapy agents have not been published. The following protocols are provided as a guide for researchers to design and conduct such studies, using doxorubicin as a representative chemotherapy agent.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent (e.g., doxorubicin) individually and to assess their synergistic, additive, or antagonistic effects in combination.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
Treat cells with a range of concentrations of each drug individually. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength.
-
Calculate IC50 values using a non-linear regression analysis.
-
-
Combination Assay (Fixed Ratio):
-
Based on the individual IC50 values, prepare a fixed-ratio combination of this compound and doxorubicin (e.g., at their IC50 ratio).
-
Prepare serial dilutions of this combination.
-
Treat cells with the combination dilutions and incubate for 48-72 hours.
-
Perform the MTT assay as described above.
-
-
Data Analysis (Combination Index):
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound, a combination agent, and their combination.
Materials:
-
Cancer cells treated as described in the combination assay.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound, doxorubicin, and their combination at synergistic concentrations for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound, a combination agent, and their combination on cell cycle distribution.
Materials:
-
Cancer cells treated as described in the combination assay.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Apoptosis Markers
Objective: To assess the protein expression levels of key apoptosis regulators.
Materials:
-
Cancer cells treated as described in the combination assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Use β-actin as a loading control.
-
Protocol 5: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and a combination agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line for xenograft implantation.
-
This compound formulated for in vivo administration.
-
Doxorubicin formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Doxorubicin alone, this compound + Doxorubicin).
-
Treatment: Administer the treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Conclusion
This compound is a potent and selective HDAC inhibitor with promising anti-cancer activities. The provided protocols offer a comprehensive framework for investigating its efficacy, both as a single agent and in combination with other chemotherapy drugs. The exploration of synergistic combinations is a critical step in the preclinical development of novel cancer therapeutics and may lead to more effective treatment strategies with improved therapeutic windows. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
Application Notes and Protocols for HDAC Inhibitors in Xenograft Model Studies
Topic: Hdac-IN-47 for xenograft model studies
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The specific compound "this compound" is not documented in the currently available scientific literature. Therefore, the following application notes and protocols are based on the general characteristics and established methodologies for Histone Deacetylase (HDAC) inhibitors as a class of anti-cancer agents in preclinical xenograft models. Researchers should adapt these guidelines based on the specific properties of this compound once they become available.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have shown significant promise in cancer therapy. By inhibiting HDAC enzymes, these compounds alter the acetylation status of histones and other non-histone proteins, leading to changes in gene expression, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis in tumor cells.[1][2] Preclinical studies using xenograft models are crucial for evaluating the in vivo efficacy and safety of novel HDAC inhibitors like this compound before their advancement into clinical trials.[3][4] These models, where human tumor cells are implanted into immunodeficient mice, allow for the assessment of a compound's anti-tumor activity in a living organism.
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors function by binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine residues on histones and other proteins.[3][5] This leads to histone hyperacetylation, which results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes that are often silenced in cancer cells.[6] Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous other proteins involved in key cellular processes such as cell cycle regulation (e.g., p53, p21), apoptosis, and signal transduction.[1]
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors can impact a multitude of signaling pathways critical for cancer cell survival and proliferation. A generalized overview of these interactions is depicted below.
Caption: General mechanism of action for HDAC inhibitors leading to tumor growth inhibition.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from xenograft studies of an HDAC inhibitor. Specific values for this compound would need to be determined experimentally.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model (Cell Line) | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| Example: Human Colorectal Carcinoma (HCT116) | Vehicle Control | - | Daily, PO | 0 | - |
| This compound | 25 | Daily, PO | 45 | <0.05 | |
| This compound | 50 | Daily, PO | 70 | <0.01 | |
| Example: Human Pancreatic Cancer (PANC-1) | Vehicle Control | - | BIW, IV | 0 | - |
| This compound | 10 | BIW, IV | 35 | <0.05 | |
| This compound | 20 | BIW, IV | 60 | <0.01 |
PO: Per os (by mouth); IV: Intravenous; BIW: Twice a week.
Table 2: Pharmacodynamic (PD) Marker Modulation
| Xenograft Model | Treatment Group | Dose (mg/kg) | Time Point (hours) | Acetyl-Histone H3 (Fold Change) | p21 mRNA (Fold Change) |
| Example: HCT116 | Vehicle Control | - | 24 | 1.0 | 1.0 |
| This compound | 50 | 4 | 5.2 | 3.8 | |
| This compound | 50 | 24 | 3.5 | 2.5 |
Experimental Protocols
Cell Culture
-
Cell Line Maintenance: Obtain the desired human cancer cell line from a reputable cell bank (e.g., ATCC). Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (In Vitro Potency):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Xenograft Model Establishment
-
Animal Housing: Use immunodeficient mice (e.g., nude or SCID) aged 6-8 weeks. House the animals in a specific pathogen-free (SPF) facility with ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Drug Administration and Efficacy Evaluation
-
Drug Formulation: Prepare the formulation of this compound for in vivo administration based on its solubility and stability characteristics. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween 80.
-
Treatment Schedule: Administer this compound and the vehicle control to the respective groups of mice according to the predetermined dose and schedule (e.g., daily oral gavage, twice-weekly intraperitoneal injection).
-
Efficacy Endpoints:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Caption: Experimental workflow for a typical xenograft study.
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: In a satellite group of tumor-bearing mice, administer a single dose of this compound.
-
Sample Preparation: At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the mice and collect tumor tissue and/or surrogate tissues.
-
Western Blot Analysis:
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting using antibodies against acetylated histones (e.g., acetyl-H3) and other relevant proteins to assess target engagement.
-
-
Gene Expression Analysis (qPCR):
-
Extract RNA from the tissues.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes known to be regulated by HDACs, such as p21.
-
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of a novel HDAC inhibitor, provisionally named this compound, in xenograft models. Successful execution of these studies will provide critical data on the compound's in vivo anti-tumor activity, mechanism of action, and potential for further clinical development. It is imperative to establish the specific physicochemical and pharmacological properties of this compound to tailor these general protocols for optimal and reproducible results.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HDAC3 is critical in tumor development and therapeutic resistance in Kras-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Hdac-IN-47 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy.[1][2][3] They function by inhibiting HDAC enzymes, which leads to an accumulation of acetylated histones and other non-histone proteins.[4][5][6] This alteration in protein acetylation status can modulate the expression of genes involved in critical cellular processes such as the cell cycle, apoptosis, and differentiation.[1][3][4]
Hdac-IN-47 is a novel, potent pan-HDAC inhibitor. Its mechanism of action is expected to align with other well-characterized pan-HDAC inhibitors, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This document provides detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis.[7][8] The primary applications covered are the analysis of apoptosis, cell cycle distribution, and intracellular protein expression.
Signaling Pathways Affected by this compound
Treatment of cancer cells with this compound is anticipated to modulate key signaling pathways that control cell fate. The diagram below illustrates the putative mechanism of action, leading to cell cycle arrest and apoptosis. Inhibition of HDACs leads to the hyperacetylation of histones, which can upregulate the expression of cyclin-dependent kinase inhibitors like p21.[4][9][10][11] This, in turn, causes cell cycle arrest, often at the G1/S or G2/M transition points.[3][12][13] Furthermore, HDAC inhibition can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by altering the expression of pro- and anti-apoptotic proteins.[1][4][14]
Caption: Putative signaling pathway of this compound.
Application 1: Apoptosis Analysis
HDAC inhibitors are known to induce apoptosis in various cancer cell lines.[1][15] A standard method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining, analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify late apoptotic and necrotic cells.
Table 1: Hypothetical Apoptosis Data after this compound Treatment
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.5 | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.2 |
| This compound | 1.0 | 65.7 ± 4.2 | 22.8 ± 2.3 | 11.5 ± 1.8 |
| This compound | 2.5 | 40.3 ± 5.1 | 45.1 ± 3.9 | 14.6 ± 2.4 |
Application 2: Cell Cycle Analysis
A hallmark of HDAC inhibitor activity is the induction of cell cycle arrest, which prevents cancer cell proliferation.[3][9][12] The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining DNA with propidium iodide and analyzing the fluorescence intensity by flow cytometry.
Table 2: Hypothetical Cell Cycle Distribution Data after this compound Treatment
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 3.2 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| This compound | 0.5 | 68.2 ± 2.8 | 20.5 ± 1.9 | 11.3 ± 1.5 |
| This compound | 1.0 | 75.1 ± 3.9 | 15.3 ± 2.1 | 9.6 ± 1.2 |
| This compound | 2.5 | 82.5 ± 4.5 | 9.8 ± 1.7 | 7.7 ± 1.0 |
Application 3: Intracellular Protein Expression
Flow cytometry can also be utilized for the quantitative analysis of intracellular proteins. Following this compound treatment, an increase in acetylated histones is expected, which is a direct pharmacodynamic marker of HDAC inhibition.[7][8] Additionally, changes in the expression of key cell cycle regulators like p21 and apoptosis markers such as cleaved caspase-3 can be monitored.[11][16]
Table 3: Hypothetical Intracellular Protein Expression Data after this compound Treatment
| Treatment Group | Concentration (µM) | Acetyl-Histone H3 (MFI) | p21 Expression (% positive) | Cleaved Caspase-3 (% positive) |
| Vehicle Control | 0 | 150 ± 25 | 5.2 ± 1.1 | 3.1 ± 0.7 |
| This compound | 0.5 | 450 ± 50 | 25.8 ± 3.4 | 15.6 ± 2.2 |
| This compound | 1.0 | 800 ± 75 | 48.2 ± 5.1 | 30.4 ± 4.5 |
| This compound | 2.5 | 1250 ± 110 | 70.1 ± 6.8 | 55.9 ± 7.3 |
| (MFI = Mean Fluorescence Intensity) |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Analysis with Annexin V-FITC/PI Staining
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.
-
Staining: To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis with Propidium Iodide Staining
-
Cell Harvesting: Collect cells as described in Protocol 2, step 1.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Protocol 4: Intracellular Staining for Acetyl-Histone H3
-
Cell Harvesting and Fixation: Harvest and fix the cells as described in Protocol 3, steps 1 and 2.
-
Permeabilization: After fixation, centrifuge the cells and resuspend the pellet in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 15 minutes on ice.
-
Antibody Staining: Wash the cells twice with a staining buffer (e.g., PBS with 1% BSA). Resuspend the cells in the staining buffer containing the primary antibody against Acetyl-Histone H3 and incubate for 1 hour at room temperature.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated to a fluorophore, wash the cells and resuspend them in a staining buffer containing a fluorescently labeled secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Analysis: Wash the cells and resuspend them in a staining buffer for flow cytometry analysis.
Experimental Workflow
The following diagram outlines the general workflow for the flow cytometry experiments described.
Caption: General experimental workflow.
Conclusion
Flow cytometry is an indispensable tool for characterizing the cellular effects of novel therapeutic compounds like this compound. The protocols and applications outlined in this document provide a robust framework for assessing the pro-apoptotic, anti-proliferative, and mechanistic activities of this potent HDAC inhibitor. The quantitative, single-cell data generated from these assays are crucial for advancing drug development efforts.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. New method to detect histone acetylation levels by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]
- 13. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Hdac-IN-47 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents that modulate gene expression by altering the acetylation state of histones and other non-histone proteins. This modification leads to a more open chromatin structure, facilitating gene transcription.[1][2][3] Hdac-IN-47 is a novel small molecule inhibitor of HDACs. Understanding its molecular mechanism and downstream effects is crucial for its development as a potential therapeutic. Western blotting is a fundamental technique to elucidate these effects by examining changes in protein expression and post-translational modifications, such as acetylation and phosphorylation, in cells treated with this compound.[4]
This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to assess its impact on histone acetylation and key signaling pathways.
Putative Signaling Pathway of HDAC Inhibition
HDAC inhibitors, like this compound, are known to influence multiple signaling pathways that regulate cell cycle progression and apoptosis. By inhibiting HDACs, the acetylation of both histone and non-histone proteins is increased. This can lead to the transcriptional activation of tumor suppressor genes, such as p21, which in turn inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest.[2][5] Furthermore, HDAC inhibition can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards cell death.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in appropriate cell culture dishes or plates at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Once the cells have adhered and reached approximately 70-80% confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to preserve protein integrity and phosphorylation status.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.
Western Blot Protocol
This protocol is optimized for the detection of acetylated and phosphorylated proteins.
-
Sample Preparation:
-
Normalize all protein samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein lysates.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Ensure the membrane is pre-activated with methanol.
-
Perform the transfer using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, block the membrane to prevent non-specific antibody binding.
-
For detecting acetylated proteins , block with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
For detecting phosphorylated proteins , block with 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can cause high background.[6][7]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer (milk or BSA in TBST) overnight at 4°C with gentle agitation.
-
Suggested primary antibodies are listed in the table below.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the appropriate blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH) to account for loading differences.
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of this compound treated cells.
Caption: Western blot experimental workflow.
Data Presentation
The following tables summarize the key antibodies and expected outcomes for Western blot analysis of cells treated with this compound.
Table 1: Primary Antibodies for Western Blot Analysis
| Target Protein | Type | Function | Expected Change with this compound |
| Acetyl-Histone H3 | Post-translational Modification | Marker of HDAC inhibition | Increase |
| Acetyl-Histone H4 | Post-translational Modification | Marker of HDAC inhibition | Increase |
| Acetyl-α-tubulin | Post-translational Modification | Marker of HDAC6 inhibition | Increase (if this compound targets HDAC6) |
| p21 | Cell Cycle Regulator | CDK inhibitor | Increase |
| Cyclin D1 | Cell Cycle Regulator | Promotes G1/S transition | Decrease |
| Cleaved Caspase-3 | Apoptosis Marker | Executioner caspase | Increase |
| PARP | DNA Repair/Apoptosis | Cleaved during apoptosis | Increase in cleaved form |
| Phospho-Akt (Ser473) | Signaling Protein | Pro-survival signaling | Decrease |
| Total Akt | Signaling Protein | Loading control for p-Akt | No change |
| Phospho-ERK1/2 | Signaling Protein | Proliferation signaling | Decrease |
| Total ERK1/2 | Signaling Protein | Loading control for p-ERK | No change |
| β-actin / GAPDH | Loading Control | Housekeeping protein | No change |
Table 2: Quantitative Data Summary (Hypothetical)
| Treatment | Acetyl-H3 (Fold Change) | p21 (Fold Change) | Cleaved Caspase-3 (Fold Change) | p-Akt (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (0.1 µM) | 2.5 | 1.8 | 1.5 | 0.8 |
| This compound (1 µM) | 5.2 | 3.5 | 3.0 | 0.5 |
| This compound (10 µM) | 8.1 | 6.2 | 5.8 | 0.2 |
Note: The fold changes are normalized to the vehicle control and the respective total protein or loading control.
Conclusion
This application note provides a comprehensive and detailed protocol for utilizing Western blotting to characterize the cellular effects of the novel HDAC inhibitor, this compound. By following these methodologies, researchers can effectively assess the compound's ability to induce histone and non-histone protein acetylation, as well as its impact on key signaling pathways involved in cell cycle regulation and apoptosis. The provided diagrams and tables offer a clear framework for experimental design and data interpretation, facilitating the evaluation of this compound as a potential therapeutic agent.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of histone deacetylases (HDACs) to the regulation of histone and non-histone proteins: implications for fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hdac-IN-47 not inducing apoptosis troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hdac-IN-47 who are encountering issues with apoptosis induction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing apoptosis?
A1: this compound is an orally active inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8.[1] Its primary mechanism for inducing apoptosis involves the inhibition of these HDACs, leading to an accumulation of acetylated histones and non-histone proteins.[2][3][4] This alteration in protein acetylation status can trigger both the intrinsic and extrinsic apoptosis pathways.[2][4] Specifically, this compound has been shown to induce apoptosis through the Bax/Bcl-2 and caspase-3 pathways.[1] It also arrests the cell cycle at the G2/M phase, which can contribute to its anti-tumor effects.[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for this compound is DMSO, with a solubility of up to 10 mM.[1] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: At what concentration and for how long should I treat my cells with this compound to observe apoptosis?
A3: The optimal concentration and treatment duration for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Based on its potent HDAC inhibition, a starting concentration range of 10 nM to 1 µM can be tested for 24 to 72 hours.
Troubleshooting Guide: this compound Not Inducing Apoptosis
If you are not observing the expected apoptotic effects after treating your cells with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: Sub-optimal Experimental Conditions
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. | Solution: Perform a dose-response experiment. Titrate the concentration of this compound over a broad range (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. |
| Inappropriate Treatment Duration: The incubation time may be too short for the apoptotic cascade to be initiated and detected. | Solution: Conduct a time-course experiment. Treat cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. |
| Cell Line Resistance: The chosen cell line may be inherently resistant to HDAC inhibitor-induced apoptosis. | Solution: Research the literature for the sensitivity of your cell line to HDAC inhibitors. Consider using a positive control cell line known to be sensitive to HDAC inhibitors. |
Problem 2: Issues with this compound Compound
| Possible Cause | Troubleshooting Step |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Solution: Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. |
| Poor Solubility in Media: The compound may be precipitating out of the cell culture medium. | Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. |
Problem 3: Apoptosis Assay Issues
| Possible Cause | Troubleshooting Step |
| Assay Timing: The apoptosis assay may be performed at a time point when apoptosis is not yet detectable or has already passed its peak. | Solution: Refer to your time-course experiment to select the optimal time point for your chosen apoptosis assay. |
| Choice of Apoptosis Assay: The selected assay may not be sensitive enough or appropriate for detecting the specific apoptotic events induced by this compound. | Solution: Use a combination of apoptosis assays to confirm your results. For example, pair an early-stage marker like Annexin V staining with a late-stage marker like caspase-3/7 activity or TUNEL assay.[6][7] |
| Technical Errors in Assay: Improper execution of the apoptosis assay protocol can lead to inaccurate results. | Solution: Carefully review the manufacturer's protocol for your apoptosis assay kit. Include appropriate positive and negative controls in your experiment. |
Data Presentation
Table 1: this compound IC50 Values for HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.8 |
| HDAC8 | 302.73 |
| Data from Hualong Mo, et al. European Journal of Medicinal Chemistry, 2022.[1] |
Table 2: Example Dose-Response Data for Cell Viability
| This compound Conc. (nM) | % Cell Viability (48h) |
| 0 (Vehicle) | 100 |
| 10 | 95 |
| 50 | 75 |
| 100 | 50 |
| 500 | 20 |
| 1000 | 5 |
| This is example data. Actual results will vary depending on the cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the optimal duration determined from previous experiments.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits HDACs, leading to apoptosis via the Bax/Bcl-2 and caspase cascade.
Experimental Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting the lack of apoptosis with this compound.
Logical Relationship of Potential Issues
Caption: Relationship between the problem, potential causes, and their respective solutions.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
Hdac-IN-47 off-target effects and how to mitigate them
Disclaimer: The following information is provided for a hypothetical research compound, Hdac-IN-47, and is based on the general characteristics and known off-target effects of the broader class of Histone Deacetylase (HDAC) inhibitors. This guide is intended to provide representative troubleshooting and mitigation strategies for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Class I and IIb Histone Deacetylases (HDACs). By binding to the zinc-containing catalytic domain of these enzymes, it blocks the removal of acetyl groups from histone and non-histone proteins.[1][2] This leads to hyperacetylation, which in turn alters chromatin structure and regulates gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[3][4]
Q2: I am observing cellular effects that are inconsistent with HDAC inhibition alone. What could be the cause?
Unanticipated cellular phenotypes may arise from off-target effects of this compound. Like many small molecule inhibitors, this compound may interact with other proteins in the cell, leading to unintended biological consequences. It is crucial to validate that the observed phenotype is a direct result of HDAC inhibition.
Q3: What are some known off-target effects of HDAC inhibitors that I should be aware of?
While specific off-target effects are unique to each inhibitor, the broader class of HDAC inhibitors has been shown to interact with other zinc-dependent enzymes. A notable off-target for some hydroxamic acid-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), an acyl-CoA hydrolase.[5] Inhibition of MBLAC2 can lead to alterations in extracellular vesicle biology.[5] Other potential off-targets can include various kinases and other metalloenzymes. Unexpected toxicities or side effects in pre-clinical models might also point towards off-target activities.[6]
Troubleshooting Guide
Issue 1: My experimental results are not reproducible when using different batches of this compound.
-
Possible Cause: Variability in the purity or isomeric composition of the compound.
-
Mitigation Strategy:
-
Purity Verification: Always verify the purity of each new batch of this compound using techniques like HPLC and mass spectrometry.
-
Supplier Qualification: Source the compound from a reputable supplier that provides a detailed Certificate of Analysis for each batch.
-
Proper Storage: Ensure the compound is stored under the recommended conditions to prevent degradation.
-
Issue 2: I am observing significant cell death in my control cell line at concentrations expected to be non-toxic.
-
Possible Cause: Off-target cytotoxic effects unrelated to HDAC inhibition.
-
Mitigation Strategy:
-
Dose-Response Curve: Perform a comprehensive dose-response curve in your control and experimental cell lines to determine the therapeutic window.
-
Rescue Experiments: To confirm that the cytotoxicity is due to on-target HDAC inhibition, attempt to rescue the phenotype by overexpressing a resistant HDAC mutant. If the cytotoxicity persists, it is likely due to off-target effects.
-
Phenotypic Profiling: Compare the observed phenotype with that of other well-characterized, structurally distinct HDAC inhibitors. Discrepancies may suggest off-target activities of this compound.
-
Issue 3: I am seeing changes in signaling pathways that are not typically associated with HDAC inhibition.
-
Possible Cause: this compound may be inhibiting one or more kinases or other signaling proteins.
-
Mitigation Strategy:
-
Kinase Profiling: Perform a broad-spectrum kinase profiling assay to identify potential off-target kinases. Several commercial services are available for this purpose.
-
Proteomics Analysis: Utilize quantitative proteomics to identify changes in protein expression or post-translational modifications that are inconsistent with the known functions of HDACs.[7][8]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to identify direct binding targets of this compound in a cellular context.
-
Quantitative Data on Potential Off-Target Effects
The following table summarizes hypothetical off-target data for this compound based on known off-targets of other HDAC inhibitors. Note: These values are for illustrative purposes only.
| Target Class | Specific Target | IC50 (nM) | Notes |
| On-Target | HDAC1 | 5 | High-affinity binding to the intended target. |
| HDAC2 | 8 | High-affinity binding to the intended target. | |
| HDAC3 | 12 | High-affinity binding to the intended target. | |
| HDAC6 | 25 | Moderate affinity binding. | |
| Off-Target | MBLAC2 | 150 | A known off-target for some HDAC inhibitors.[5] |
| Kinase A | 850 | Potential for off-target signaling pathway modulation. | |
| Kinase B | >10,000 | Low likelihood of direct inhibition. | |
| ALDH2 | 5,000 | Another potential off-target identified for other HDACis.[5] |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Assay Panel: Select a broad panel of recombinant human kinases. Commercially available panels can screen against hundreds of kinases.
-
Kinase Activity Assay: The kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a non-radiometric method (e.g., fluorescence polarization, luminescence).
-
Incubation: Incubate the kinase, substrate, ATP, and this compound at various concentrations.
-
Detection: Measure the kinase activity according to the assay manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. Determine the IC50 value for any significantly inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to potential off-target proteins in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO).
-
Heating: Heat the cell lysates at a range of temperatures. The binding of this compound will stabilize its target proteins, increasing their melting temperature.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and precipitated proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using antibodies against the suspected off-target proteins.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding.
Visualizations
Caption: Intended vs. Off-Target Signaling Pathways of this compound.
Caption: Workflow for Mitigating this compound Off-Target Effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in targeting histone deacetylase for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics analysis of histone deacetylase inhibitor-resistant solid tumors reveals resistant signatures and potential drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hdac-IN-47 stability and storage conditions
Welcome to the technical support center for Hdac-IN-47. This resource provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions to facilitate successful experimentation with this novel histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is an orally active inhibitor of histone deacetylases (HDACs). It exhibits inhibitory activity against multiple HDAC isoforms, primarily belonging to Class I and IIb. Its inhibitory profile makes it a valuable tool for cancer research, particularly in studies related to apoptosis, autophagy, and cell cycle regulation.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for detailed storage guidelines. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
3. What is the best solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
4. How should I prepare a stock solution of this compound?
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 410.26 g/mol ), dissolve 4.10 mg of the compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
5. Can this compound be used for in vivo studies?
Yes, this compound is orally active and has demonstrated anti-tumor efficacy in vivo. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is recommended to prepare this formulation fresh on the day of use.
Data Presentation
Inhibitory Activity of this compound
The following tables summarize the reported inhibitory activity of this compound against various HDAC isoforms. Note that values may vary slightly between different suppliers and assay conditions.
| Target HDAC Isoform | Ki (nM) |
| HDAC1 | 60 |
| HDAC2 | 56 |
| HDAC3 | 162 |
| HDAC6 | 0.44 |
| HDAC8 | 362 |
| HDAC10 | 849 |
| Target HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.8 |
| HDAC8 | 302.73 |
Storage and Stability Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous media | - Low solubility in aqueous buffers. - Exceeding the solubility limit. | - Ensure the final DMSO concentration is sufficient to maintain solubility. - Prepare fresh dilutions from a concentrated DMSO stock solution just before use. - Gentle warming and vortexing can aid in re-dissolving the compound. |
| Inconsistent or no biological activity | - Improper storage leading to degradation. - Incorrect dosage or concentration. - Cell line resistance. | - Verify the storage conditions and age of the compound. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. - Ensure the target HDACs are expressed in your experimental model. |
| High cell toxicity or off-target effects | - Concentration is too high. - Off-target effects of the inhibitor. - Sensitivity of the cell line. | - Lower the concentration of this compound. - Reduce the incubation time. - Include appropriate negative and positive controls to assess non-specific toxicity. |
| Variability between experiments | - Inconsistent preparation of stock solutions. - Freeze-thaw cycles of the stock solution. - Differences in cell passage number or confluency. | - Prepare a large batch of stock solution and aliquot for single use. - Use cells within a consistent range of passage numbers. - Standardize cell seeding density and treatment conditions. |
Experimental Protocols
General HDAC Activity Assay (Fluorometric)
This protocol provides a general method to measure the inhibitory effect of this compound on total HDAC activity from nuclear extracts.
Materials:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HeLa nuclear extract (or other HDAC-containing sample)
-
HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution containing Trichostatin A (TSA) to stop the reaction
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the diluted nuclear extract to each well, except for the "no enzyme" controls.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HDAC Fluorometric Substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution containing TSA.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]
-
Calculate the percentage of inhibition relative to the vehicle control.
Western Blot for Acetylated α-Tubulin
This protocol is to detect the increase in α-tubulin acetylation, a downstream marker of HDAC6 inhibition, following treatment with this compound.
Materials:
-
Cell culture medium, this compound, DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound, DMSO
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS, 70% ice-cold ethanol
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[5]
Apoptosis Assay using Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound, DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.[3]
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
Caption: this compound induced apoptosis pathway.
Caption: this compound induced G2/M cell cycle arrest.
Caption: Regulation of autophagy by this compound.
Caption: General workflow for this compound characterization.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vorinostat (SAHA) Cytotoxicity in Non-Cancerous Cell Lines
Disclaimer: Information for the specific compound "Hdac-IN-47" is not publicly available. This technical support guide has been created using data for the well-characterized pan-Histone Deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide hydroxamic acid, SAHA) , as a representative example to fulfill the structural and content requirements of the user request. Researchers should validate this information for their specific compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to the cytotoxicity of the HDAC inhibitor Vorinostat in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is Vorinostat expected to be cytotoxic to non-cancerous cell lines?
A1: Vorinostat can exhibit cytotoxic effects on non-cancerous cells, but generally at higher concentrations than those required to affect cancer cells.[1][2] Several studies have reported that normal cells are relatively resistant to Vorinostat-induced cell death compared to transformed cells.[2] However, at sufficient concentrations, Vorinostat can inhibit proliferation and induce cell cycle arrest in normal cells.[1]
Q2: What is the mechanism of action of Vorinostat in non-cancerous cells?
A2: Vorinostat inhibits class I and II histone deacetylases (HDACs).[3] This leads to an accumulation of acetylated histones and other non-histone proteins, which alters chromatin structure and gene expression. In both normal and transformed cells, Vorinostat treatment can lead to the accumulation of acetylated proteins.[2] This can result in the transcription of genes that regulate cell cycle progression and apoptosis. While in cancer cells this often leads to apoptosis, normal cells may be more likely to undergo cell cycle arrest and are often more capable of repairing cellular damage induced by the compound.[1][2]
Q3: I am observing high cytotoxicity in my non-cancerous control cell line at low concentrations of Vorinostat. What could be the reason?
A3: There are several potential reasons for unexpected high cytotoxicity:
-
Cell Line Sensitivity: Different non-cancerous cell lines can have varying sensitivities to Vorinostat. Factors such as the tissue of origin, proliferation rate, and expression levels of specific HDAC isoforms can influence the response.
-
Compound Purity and Solvent Effects: Ensure the purity of your Vorinostat stock. The solvent used to dissolve Vorinostat (e.g., DMSO) can also be cytotoxic at certain concentrations. Always include a vehicle control (solvent only) in your experiments.
-
Experimental Conditions: Assay conditions such as cell seeding density, incubation time, and media composition can impact the apparent cytotoxicity. Ensure these are consistent and optimized for your specific cell line.
-
Assay Interference: The chosen cytotoxicity assay might be susceptible to interference from the compound or experimental conditions. Consider validating your findings with an orthogonal method (e.g., if you are using an MTT assay, confirm with an LDH assay).
Q4: How can I determine the appropriate concentration range of Vorinostat for my experiments on non-cancerous cells?
A4: It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific non-cancerous cell line. A typical starting point for Vorinostat is in the low micromolar range. Based on published data, the IC50 for non-cancerous cell lines is often higher than for cancerous cell lines.[4]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after addition. If precipitation occurs, consider using a lower concentration or a different solvent system. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Different Biological Endpoints | MTT measures metabolic activity, LDH measures membrane integrity, and Annexin V detects apoptosis. Vorinostat might reduce metabolic activity without causing immediate cell lysis, leading to a lower IC50 in an MTT assay compared to an LDH assay. |
| Compound Interference with Assay Chemistry | Vorinostat may interfere with the chemical reactions of a specific assay. For example, it could have reducing properties that affect tetrazolium salt reduction in an MTT assay. Run a cell-free assay with the compound to check for direct interference. |
| Timing of Assay | The kinetics of cell death can vary. An early time point might show reduced proliferation (lower MTT signal) while a later time point might be required to detect significant membrane leakage (higher LDH release). |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vorinostat in various non-cancerous cell lines.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| BALB/3T3 | Mouse Embryo Fibroblast | MTT | 72 h | 1.42 | [4] |
| HFS | Human Foreskin Fibroblast | Cell Viability | 72 h | >10 | [2] |
Note: IC50 values can vary between laboratories due to different experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of Vorinostat (and vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and treat with Vorinostat as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Annexin V Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with Vorinostat in appropriate culture vessels.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V conjugate and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Signaling Pathway of Vorinostat Action
References
- 1. The Histone Deacetylase Inhibitor Vorinostat Selectively Sensitizes Fibrosarcoma Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hdac-IN-47 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Hdac-IN-47 in cancer cells. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of certain genes, including tumor suppressors. By inhibiting HDACs, this compound is designed to increase histone acetylation, relax chromatin structure, and reactivate the expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and/or apoptosis in cancer cells.
Q2: My cancer cell line shows high initial sensitivity to this compound but develops resistance over time. What are the common underlying mechanisms?
Acquired resistance to HDAC inhibitors like this compound can arise from several mechanisms:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of pro-survival signaling pathways: Cancer cells can compensate for HDAC inhibition by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or activating survival pathways like PI3K/Akt or MAPK.
-
Epigenetic reprogramming: Cells may develop long-term resistance through stable changes in gene expression patterns that promote survival in the presence of the drug.
-
Increased expression of HDACs: Overexpression of the target HDAC enzymes can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
Q3: I am not observing the expected increase in histone acetylation after this compound treatment. What could be the issue?
Several factors could contribute to this observation:
-
Cell line-specific differences: The expression levels of different HDAC isoforms can vary significantly between cell lines, potentially influencing the efficacy of a specific inhibitor.
-
Drug stability and concentration: Ensure that this compound is properly stored and that the working concentration is appropriate for your cell line. An IC50 determination is recommended.
-
Experimental timing: The peak of histone hyperacetylation can be time-dependent. A time-course experiment is advisable to determine the optimal treatment duration.
-
Antibody quality for Western blotting: Verify the specificity and sensitivity of your acetyl-histone antibodies.
Q4: Are there any known combination strategies to overcome this compound resistance?
Yes, combining this compound with other anti-cancer agents is a promising strategy to enhance efficacy and overcome resistance. Preclinical and clinical studies have shown synergistic effects with:
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Chemotherapeutic agents (e.g., platinum-based drugs): HDAC inhibitors can sensitize cancer cells to DNA damaging agents.
-
Targeted therapies (e.g., PI3K or MAPK inhibitors): Co-treatment can block the activation of compensatory survival pathways.
-
Immunotherapy: HDAC inhibitors can modulate the tumor microenvironment and enhance the anti-tumor immune response.
-
Other epigenetic modifiers (e.g., DNA methyltransferase inhibitors): Combining epigenetic drugs can have a synergistic effect on reactivating tumor suppressor genes.
Troubleshooting Guides
Issue 1: Loss of this compound Efficacy in Long-Term Cultures
Symptoms:
-
Gradual increase in the IC50 value of this compound over several passages.
-
Reduced apoptosis or cell cycle arrest at previously effective concentrations.
-
Decreased levels of histone acetylation upon treatment compared to initial experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Development of a resistant cell population | 1. Perform a new IC50 determination: Use an MTT or similar cell viability assay to quantify the shift in drug sensitivity. 2. Analyze expression of resistance markers: Use qPCR or Western blotting to check for upregulation of drug efflux pumps (e.g., MDR1/ABCB1) or anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). 3. Consider a combination therapy: Based on the identified resistance mechanism, introduce a second agent (e.g., a P-glycoprotein inhibitor or a Bcl-2 inhibitor). |
| Changes in cell culture conditions | 1. Review and standardize protocols: Ensure consistency in media composition, serum batch, and incubation conditions. 2. Perform mycoplasma testing: Mycoplasma contamination can alter cellular responses to drugs. |
| Degradation of this compound stock solution | 1. Prepare fresh drug dilutions: Always use freshly prepared dilutions from a properly stored stock for each experiment. 2. Verify stock concentration and purity: If possible, have the compound's integrity verified. |
Issue 2: Inconsistent Results in Cell Viability Assays
Symptoms:
-
High variability between replicate wells in MTT or other viability assays.
-
Poor dose-response curves that do not fit standard models.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Uneven cell seeding | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to avoid clumps. 2. Optimize seeding density: Perform a cell titration to find the optimal number of cells per well that ensures logarithmic growth throughout the experiment. |
| Edge effects in microplates | 1. Avoid using outer wells: These wells are more prone to evaporation. Fill them with sterile PBS or media. 2. Ensure proper humidity: Use a well-humidified incubator. |
| Interference with assay reagents | 1. Include proper controls: Run controls for vehicle (e.g., DMSO), media alone, and cells with assay reagent alone. 2. Check for drug-reagent interaction: Some compounds can directly react with the viability dye. |
Key Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Western Blot Analysis of Protein Expression
Objective: To assess the levels of specific proteins (e.g., acetylated histones, apoptosis markers, or signaling proteins) following this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-acetyl-Histone H3, anti-PARP, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure changes in the mRNA levels of genes associated with this compound resistance (e.g., ABCB1, BCL2).
Methodology:
-
RNA Extraction: Treat cells with this compound, harvest them, and extract total RNA using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathways in this compound Resistance
Caption: Key mechanisms of resistance to this compound.
Experimental Workflow for Investigating Resistance
Hdac-IN-47 inconsistent results in experiments
Welcome to the technical support center for Hdac-IN-47. This resource is designed to assist researchers, scientists, and drug development professionals in navigating experiments with this compound, with a focus on addressing and resolving inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active inhibitor of histone deacetylases (HDACs), showing potent inhibitory activity against Class I HDACs.[1] It functions by binding to the zinc-containing catalytic domain of HDAC enzymes, which prevents the removal of acetyl groups from histone and non-histone proteins.[2][3] This leads to an accumulation of acetylated proteins, altering chromatin structure and gene expression, which can induce cell cycle arrest, apoptosis, and inhibit autophagy in cancer cells.[1][4][5]
Q2: What are the reported IC50 values for this compound against different HDAC isoforms?
The inhibitory concentrations (IC50) of this compound against various HDAC isoforms are summarized in the table below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.8 |
| HDAC8 | 302.73 |
| (Data sourced from Hualong Mo, et al.[1]) |
Q3: What are some potential off-target effects of HDAC inhibitors like this compound?
While this compound shows selectivity for certain HDAC isoforms, like many HDAC inhibitors, it may have off-target effects. Some HDAC inhibitors have been shown to bind to other zinc-dependent enzymes.[3][6] A notable off-target for some hydroxamate-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[7] Researchers should consider validating key findings with structurally different HDAC inhibitors or genetic approaches (e.g., siRNA knockdown) to confirm that the observed phenotype is due to HDAC inhibition.
Q4: How should I prepare and store this compound?
This compound is reported to be soluble in DMSO at a concentration of 10 mM.[1] For cell-based assays, it is crucial to prepare fresh dilutions from a concentrated stock solution for each experiment to avoid degradation. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Lower than expected or no observable effect on histone acetylation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Compound Degradation: this compound, like many small molecules, can degrade over time, especially if not stored properly. | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Insufficient Concentration or Treatment Time: The optimal concentration and duration of treatment can vary significantly between cell lines. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and time points (e.g., 6, 12, 24, 48 hours). |
| Cell Line Resistance: Some cell lines may be inherently resistant to HDAC inhibitors due to various mechanisms, such as altered expression of HDACs or drug efflux pumps. | Consider testing this compound in a different, sensitive cell line as a positive control. If resistance is suspected, you may need to explore combination therapies. |
| Poor Cell Health: Unhealthy or confluent cells may not respond appropriately to treatment. | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. Regularly check for signs of contamination. |
| Suboptimal Western Blot Protocol: Inefficient protein extraction or antibody issues can lead to weak signals. | Optimize your histone extraction protocol.[8] Use high-quality, validated antibodies for acetylated histones (e.g., Ac-H3, Ac-H4) and ensure appropriate loading controls (e.g., total H3, GAPDH) are used.[8] |
Problem 2: High variability in cell viability or apoptosis assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solubility Issues: Poor solubility of this compound in culture media can lead to inconsistent effective concentrations. | Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells.[9] Briefly vortex or sonicate the diluted compound before adding it to the cells. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in assay readouts. | Use a cell counter to ensure accurate and consistent cell seeding density. Allow cells to adhere and evenly distribute before adding the compound. |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Assay Timing: The timing of the assay readout is critical. Apoptotic effects may be transient. | Perform a time-course experiment to identify the optimal endpoint for measuring apoptosis in your cell line. |
Problem 3: Discrepancies between biochemical and cell-based assay results.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Cell Permeability: this compound may have different permeability across different cell types. | If using a cell-based assay, confirm target engagement by measuring histone acetylation levels via Western blot.[8] |
| Cellular Metabolism: The compound may be metabolized by the cells, reducing its effective concentration. | Consider using a higher concentration in cell-based assays compared to biochemical assays. |
| Presence of Endogenous Inhibitors/Activators: Cellular extracts may contain factors that interfere with the assay. | Use purified recombinant HDAC enzymes in biochemical assays to avoid confounding factors from cellular lysates. |
Experimental Protocols
Western Blot for Histone Acetylation
This protocol is adapted from established methods for analyzing histone modifications following HDAC inhibitor treatment.[8]
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired time.
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic lysis buffer on ice.
-
Centrifuge to pellet the nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air dry.
-
Resuspend the histone pellet in ultrapure water.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of histone proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
HDAC Activity Assay (Fluorometric)
This protocol is based on commercially available HDAC activity assay kits.[10][11]
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound or a vehicle control.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the fluorogenic HDAC substrate, and the prepared nuclear extract.
-
For inhibitor studies, pre-incubate the nuclear extract with this compound before adding the substrate.
-
Include a "no enzyme" control and a positive control with a known HDAC inhibitor (e.g., Trichostatin A).
-
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent signal.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mdpi.com [mdpi.com]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unimedizin-mainz.de [unimedizin-mainz.de]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Hdac-IN-47 In Vivo Efficacy
Welcome to the technical support center for Hdac-IN-47. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound and to offer solutions for potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 21 in some literature) is an orally active, potent inhibitor of histone deacetylases (HDACs), with specific inhibitory activity against HDAC1, HDAC2, HDAC3, and HDAC8. Its primary anti-cancer mechanism involves the induction of apoptosis through the Bax/Bcl-2 and caspase-3 pathways. Additionally, this compound has been shown to inhibit autophagy, a process that some cancer cells use to survive under stress.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: In a preclinical study using an A549 human lung cancer xenograft model in mice, this compound was administered orally at a dose of 50 mg/kg. This dose demonstrated significant anti-tumor potency. It is recommended to perform a dose-response study to determine the optimal dose for your specific cancer model and experimental conditions.
Q3: How should I formulate this compound for oral administration?
A3: this compound is a hydrophobic compound. For oral gavage in mice, a common approach for such compounds is to prepare a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) with 0.1% Polysorbate 80 (Tween® 80) in water. It is crucial to ensure the compound is uniformly suspended before each administration. The choice of vehicle can impact the bioavailability and efficacy of the compound, so consistency is key.
Q4: What are the known off-target effects of this compound or similar HDAC inhibitors?
A4: While specific off-target effects of this compound are not extensively documented, hydroxamate-based HDAC inhibitors as a class have been shown to interact with other zinc-dependent metalloenzymes. One identified off-target is metallo-beta-lactamase domain-containing protein 2 (MBLAC2). It is advisable to include appropriate controls in your experiments to assess potential off-target effects.
Q5: Can the efficacy of this compound be enhanced with combination therapies?
A5: Yes, combining HDAC inhibitors with other anti-cancer agents is a promising strategy. For instance, HDAC inhibitors have shown synergistic effects when combined with chemotherapy, radiotherapy, targeted therapies (like PI3K inhibitors), and immunotherapy. These combinations can potentially increase efficacy and overcome drug resistance.
Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with this compound.
Issue 1: Poor or inconsistent tumor growth inhibition.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | Conduct a dose-response study to identify the most effective dose for your specific tumor model. Effects of HDAC inhibitors can be dose-dependent. |
| Inadequate Formulation | Ensure this compound is fully dissolved or homogeneously suspended in the vehicle before each administration. For hydrophobic compounds, consider using vehicles such as corn oil or formulations with solubilizing agents like Tween 80. |
| Poor Oral Bioavailability | Verify the stability of your formulation. If oral bioavailability is a concern, consider alternative administration routes (e.g., intraperitoneal injection), though this may alter the pharmacokinetic profile. |
| Tumor Model Resistance | The intrinsic biology of your chosen cancer model may confer resistance to HDAC inhibition. Consider combination therapies to target complementary pathways. |
| Inconsistent Dosing Technique | Ensure consistent oral gavage technique to minimize stress and ensure accurate dosing. Improper technique can lead to complications affecting animal health and data variability. |
Issue 2: High toxicity or adverse effects in animal models.
| Potential Cause | Troubleshooting Step |
| Dosage Too High | Reduce the dose or the frequency of administration. Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur. |
| Vehicle-Related Toxicity | Administer the vehicle alone to a control group to rule out any vehicle-induced toxicity. Some vehicles can have physiological effects. |
| Off-Target Effects | Evaluate biomarkers of known off-target effects if possible. Consider using a more selective HDAC inhibitor if available and appropriate for your research question. |
Issue 3: Unexpected modulation of autophagy.
| Potential Cause | Troubleshooting Step |
| Context-Dependent Autophagy Regulation | The effect of HDAC inhibitors on autophagy can be complex and context-dependent. The cellular environment and the specific cancer model can influence the autophagic response. |
| Dose-Dependent Effects | The concentration of the HDAC inhibitor can differentially affect autophagy. Perform a dose-response analysis of autophagy markers (e.g., LC3-II, p62) in your model. |
| Crosstalk with Other Pathways | Autophagy is regulated by multiple signaling pathways. Investigate the status of key autophagy regulators (e.g., AMPK, mTOR) in your experimental system. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.8 |
| HDAC8 | 302.73 |
Source: Product datasheet, referencing Mo et al., 2022.
Table 2: Example In Vivo Study Parameters for this compound
| Parameter | Description |
| Animal Model | Athymic BALB/c nude mice |
| Tumor Model | A549 human lung cancer cell line xenograft |
| Administration Route | Oral gavage |
| Dosage | 50 mg/kg |
| Vehicle | Not specified in the primary publication, but a 0.5% CMC solution is a common choice. |
| Dosing Schedule | Daily |
| Primary Endpoint | Tumor volume and weight |
Based on the study by Mo et al., 2022.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
-
Materials:
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This compound powder
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Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water. Optionally, 0.1% (v/v) Tween® 80 can be added to improve suspension.
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Sterile conical tubes
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Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
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Weigh the this compound powder accurately and place it in a sterile conical tube.
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Add a small amount of the vehicle to the powder to create a paste.
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Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to form a uniform suspension.
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If solubility is an issue, brief sonication may help to break up aggregates.
-
Visually inspect the suspension for uniformity before each use. Vortex immediately before drawing the dose into the syringe.
-
Protocol 2: In Vivo Efficacy Study in an A549 Xenograft Model
-
Cell Culture and Implantation:
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Culture A549 human lung cancer cells in appropriate media (e.g., DMEM with 10% FBS).
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Harvest cells during the exponential growth phase.
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Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
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Subcutaneously inject 100-120 µL of the cell suspension into the flank of each athymic nude mouse.
-
-
Tumor Growth and Treatment:
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Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
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When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation as described in Protocol 1.
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Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups via oral gavage daily.
-
-
Monitoring and Endpoint:
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Measure tumor volumes and body weights 2-3 times per week.
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Monitor the animals daily for any signs of toxicity or distress.
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At the end of the study (e.g., based on tumor burden in the control group reaching a predetermined size), euthanize the animals.
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Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
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Mandatory Visualizations
Caption: Mechanism of action of this compound, involving HDAC inhibition, apoptosis induction, and autophagy inhibition.
Hdac-IN-47 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-47. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] The table below summarizes the available solubility data.
| Solvent | Concentration | Reference |
| DMSO | 10 mM | [1] |
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Gentle warming and vortexing can aid in dissolution.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is not recommended due to its likely low aqueous solubility, a common characteristic of many HDAC inhibitors with increased lipophilicity.[2] It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Q4: What is the mechanism of action of this compound?
This compound is an orally active inhibitor of histone deacetylases (HDACs). It has been shown to inhibit autophagy and induce apoptosis through the Bax/Bcl-2 and caspase-3 pathways.[1] Additionally, this compound causes cell cycle arrest at the G2/M phase.[1]
Troubleshooting Guide: Solubility Issues
Q5: My this compound precipitated when I diluted the DMSO stock solution into my cell culture medium. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
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Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
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Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a small volume of media, vortex gently, and then add this intermediate dilution to the rest of the media.
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Increase the percentage of serum: If your cell culture media contains serum, increasing the serum concentration (e.g., from 10% to 20%) can sometimes help to keep hydrophobic compounds in solution.
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Use a carrier protein: Bovine Serum Albumin (BSA) can be used as a carrier protein to improve the solubility of some compounds in cell culture.
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Consider a different formulation: For in vivo studies or if solubility in simple aqueous buffers is critical, consider using a formulation with co-solvents. A formulation that has been used for a similar compound, HDAC6-IN-47, consists of DMSO, PEG300, Tween 80, and saline.
Experimental Protocol: In Vivo Formulation for Poorly Soluble HDAC Inhibitors
This protocol is adapted from a method used for HDAC6-IN-47 and may be a suitable starting point for preparing this compound for in vivo experiments.
| Step | Reagent | Volume/Amount | Instructions |
| 1 | This compound | As required | Weigh the required amount of this compound. |
| 2 | DMSO | To make a concentrated stock | Dissolve this compound in a minimal amount of DMSO. |
| 3 | PEG300 | 30% of final volume | Add PEG300 to the DMSO stock solution and mix well. |
| 4 | Tween 80 | 5% of final volume | Add Tween 80 to the mixture and mix well. |
| 5 | Saline/PBS | 60% of final volume | Add saline or PBS to the mixture to reach the final desired volume. Mix thoroughly. |
Note: This is a general guideline, and the optimal formulation may need to be determined empirically for this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the known signaling pathways affected by this compound, leading to apoptosis and cell cycle arrest.
Caption: this compound induces apoptosis and cell cycle arrest.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical approach to addressing solubility challenges during your experiments.
Caption: A step-by-step guide to resolving this compound solubility problems.
References
Interpreting unexpected results with Hdac-IN-47
Welcome to the technical support center for Hdac-IN-47. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help interpret both expected and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active inhibitor of histone deacetylases (HDACs), primarily targeting HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8.[1] Its anticancer effects are attributed to its ability to inhibit autophagy and induce apoptosis through the Bax/Bcl-2 and caspase-3 signaling pathways.[1] Additionally, it causes cell cycle arrest at the G2/M phase.[1]
Q2: I am observing a paradoxical increase in the expression of some autophagy-related genes after treatment with this compound. Is this expected?
A2: This is a known phenomenon with some HDAC inhibitors. While this compound is characterized as an autophagy inhibitor, some studies on other HDAC inhibitors have shown a complex regulatory role, including the transcriptional upregulation of certain autophagy-related genes.[2][3] This can be a compensatory cellular response. It is recommended to assess autophagic flux by measuring the levels of both LC3-II and p62/SQSTM1 to determine the overall impact on the autophagy pathway.[4][5][6][7][8]
Q3: My cells are showing lower than expected levels of apoptosis. What could be the reason?
A3: Several factors could contribute to this. Firstly, ensure the optimal concentration and incubation time of this compound are used for your specific cell line, as sensitivity can vary. Secondly, confirm the viability of your cells and the proper functioning of your apoptosis assay. It is also possible that in your specific cellular context, other cell death mechanisms or cytostatic effects like cell cycle arrest are more prominent. Consider evaluating markers for other forms of cell death or performing a long-term colony formation assay to assess cytostatic effects.
Q4: Are there any known off-target effects of this compound?
A4: this compound belongs to the class of oxazole-based hydroxamate inhibitors. While specific off-target profiling for this compound is not widely published, hydroxamate-based HDAC inhibitors, in general, have the potential for off-target effects due to the metal-chelating nature of the hydroxamic acid group.[9] These can include inhibition of other zinc-dependent enzymes. It is advisable to include appropriate controls and consider potential off-target effects when interpreting results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in cell viability assays | Cell passage number and confluency variations. Instability of this compound in culture medium. Inaccurate serial dilutions. | Use cells within a consistent and low passage number range. Seed cells to reach 50-80% confluency at the time of treatment. Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Minimize the time the compound is in aqueous solution before adding to cells. Carefully prepare serial dilutions and use calibrated pipettes. |
| No significant increase in acetylated histones or tubulin after treatment | Insufficient drug concentration or incubation time. Poor cell permeability. Inactive compound. Issues with Western blot protocol. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. While this compound is orally active, suggesting good permeability, ensure cells are healthy. Verify the integrity of your this compound stock. Optimize your Western blot protocol, including antibody concentrations and incubation times. Use a positive control like Trichostatin A (TSA) or SAHA. |
| Unexpected cell morphology or toxicity in control cells | DMSO concentration is too high. Contamination of cell culture. | Ensure the final DMSO concentration in your culture medium is below 0.5% and is consistent across all wells, including controls. Regularly test your cell lines for mycoplasma contamination. |
| Difficulty in detecting apoptosis | Apoptosis detection method is not sensitive enough. The time point of analysis is not optimal. The primary cell death mechanism is not apoptosis. | Use multiple methods to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). Perform a time-course experiment to identify the peak of apoptosis. Investigate other cell death pathways or assess for cell cycle arrest. |
| Paradoxical upregulation of pro-survival genes | Cellular stress response. Off-target effects. | This can be a cellular defense mechanism. Analyze the expression of a panel of related genes to understand the broader signaling network changes. Consider using a structurally different HDAC inhibitor as a control to see if the effect is specific to this compound's chemical scaffold. |
Quantitative Data Summary
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.80 |
| HDAC8 | 302.73 |
| Data from commercial supplier, referencing Mo et al., 2022.[1] |
Table 2: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction (%) |
| This compound | Not Specified | Higher oral antitumor potency than SAHA |
| Qualitative summary from Mo et al., 2022. Specific quantitative data on tumor volume reduction was not available in the reviewed abstract.[10] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a DMSO-only vehicle control.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
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Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
2. Western Blot Analysis for Acetylation, Apoptosis, and Autophagy Markers
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
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Acetylation: Acetyl-Histone H3, Acetyl-Histone H4, Acetyl-α-tubulin.
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Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.
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Autophagy: LC3B, p62/SQSTM1.
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Loading Control: β-actin, GAPDH.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
3. Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Collection: Harvest cells after this compound treatment, including both adherent and floating cells.
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content using a flow cytometer.
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Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][13][14]
4. Apoptosis Assay (Annexin V/PI Staining)
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Cell Staining: Following treatment, harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer.
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Incubation: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
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Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[15]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: A typical workflow for Western blot analysis.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis in Intestinal Toxicity to a Histone Deacetylase Inhibitor in a Phase I Study with Pelvic Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. scispace.com [scispace.com]
Hdac-IN-47 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Hdac-IN-47.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental use of this compound, focusing on its degradation and preventive measures.
FAQs
1. What is this compound and what is its primary mechanism of action?
This compound is an orally active inhibitor of histone deacetylases (HDACs), specifically targeting Class I and IIb HDACs. It exerts its anticancer effects by inducing cell cycle arrest, promoting apoptosis (programmed cell death) through the Bax/Bcl-2 and caspase-3 signaling pathways, and inhibiting autophagy.[1]
2. What is the most common cause of this compound degradation?
The most common cause of this compound degradation is the hydrolysis of its hydroxamic acid functional group. This reaction converts the active hydroxamic acid into an inactive carboxylic acid, leading to a loss of inhibitory activity.[2][3] This degradation can be accelerated by acidic or basic conditions, as well as the presence of certain enzymes.
3. I am seeing a decrease in the potency of my this compound solution over time. What could be the cause?
A decrease in potency is a strong indicator of this compound degradation. This is likely due to the hydrolysis of the hydroxamic acid moiety. To confirm this, you can analyze your solution using High-Performance Liquid Chromatography (HPLC) to look for the appearance of the carboxylic acid degradation product.
4. How can I prevent the degradation of this compound in my experiments?
To prevent degradation, it is crucial to adhere to proper storage and handling protocols. This includes:
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Storage: Store stock solutions at -80°C for long-term storage. For short-term storage (days to a few weeks), -20°C is acceptable.
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Solvent Choice: Use anhydrous DMSO for preparing stock solutions. Avoid aqueous buffers for long-term storage.
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pH Control: When preparing working solutions in aqueous buffers, maintain a neutral pH (around 7.0-7.4). Avoid acidic or alkaline conditions.
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Temperature: Prepare working solutions fresh for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles of stock solutions.
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Light Exposure: Protect solutions from direct light, as this can contribute to degradation over time.
5. Can I use this compound in cell culture media for extended periods?
It is not recommended to incubate this compound in cell culture media for extended periods (e.g., more than 24-48 hours) without refreshing the media and compound. The components of the media and the cellular environment can contribute to the degradation of the compound. For longer-term experiments, it is advisable to replace the media with freshly prepared this compound at regular intervals.
Quantitative Data on this compound Stability
The stability of hydroxamic acid-based HDAC inhibitors like this compound is highly dependent on the experimental conditions. The following table summarizes the expected stability under various conditions. Note: Specific quantitative data for this compound is limited; therefore, the following data is based on the known stability of similar hydroxamic acid-containing compounds.
| Condition | Parameter | Value | Expected Outcome |
| pH | pH 4 | TBD | Increased rate of hydrolysis |
| pH 7.4 | TBD | Optimal for short-term stability | |
| pH 9 | TBD | Increased rate of hydrolysis | |
| Temperature | 4°C (in aqueous buffer) | TBD | Suitable for short-term storage (hours) |
| 25°C (in aqueous buffer) | TBD | Significant degradation expected within hours | |
| -20°C (in DMSO) | > 6 months | Stable for long-term storage | |
| -80°C (in DMSO) | > 1 year | Optimal for long-term storage | |
| Solvent | DMSO (anhydrous) | TBD | High stability |
| Ethanol | TBD | Moderate stability | |
| PBS (aqueous) | TBD | Low stability, prepare fresh |
TBD: To Be Determined. Further experimental data is required to establish precise values.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
Materials:
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This compound
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Anhydrous DMSO
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Phosphate-buffered saline (PBS), pH 7.4
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
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High-Performance Liquid Chromatography (HPLC) system with a C18 column
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UV detector
Procedure:
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Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution in the desired buffers (e.g., PBS at pH 4, 7.4, and 9) to a final concentration of 100 µM.
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Incubation: Aliquot the working solutions into separate vials for each time point and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
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Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition and immediately freeze it at -80°C to stop further degradation.
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HPLC Analysis:
-
Thaw the samples just before analysis.
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Inject a standard amount of each sample into the HPLC system.
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Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its degradation product (the corresponding carboxylic acid).
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Monitor the elution profile using a UV detector at a wavelength where both the parent compound and the degradation product have significant absorbance.
-
-
Data Analysis:
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Calculate the peak area for this compound and its degradation product at each time point.
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Determine the percentage of remaining this compound at each time point relative to the 0-hour time point.
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Plot the percentage of remaining this compound against time to determine the degradation rate and half-life under each condition.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits HDACs, leading to an increase in histone and non-histone protein acetylation. This results in the activation of tumor suppressor genes and the modulation of key signaling pathways involved in cell survival and death.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the logical flow of an experiment designed to assess the stability of this compound.
References
- 1. Histone Deacetylase Inhibitors Prevent p53-Dependent and p53-Independent Bax-Mediated Neuronal Apoptosis through Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting HDACi-X Dosage for Different Tumor Models
Welcome to the technical support center for HDACi-X, a novel histone deacetylase (HDAC) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing preclinical studies involving HDACi-X across various tumor models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDACi-X?
A1: HDACi-X, like other HDAC inhibitors, works by blocking the activity of histone deacetylases.[1][2][3] This leads to an increase in the acetylation of histones and other non-histone proteins.[1][4] Hyperacetylation of histones results in a more relaxed chromatin structure, which can alter gene expression, leading to the transcription of tumor suppressor genes.[1][3] The acetylation of non-histone proteins can affect their stability and function, influencing cellular processes like cell cycle progression, differentiation, and apoptosis.[1][5] Ultimately, these changes can inhibit cancer cell growth and induce cell death.[6][7]
Q2: How do I determine the starting dose for my in vivo experiments with HDACi-X?
A2: The starting dose for in vivo studies is typically determined from in vitro cytotoxicity data (e.g., IC50 values in relevant cancer cell lines) and preliminary tolerability studies in animals. A common approach is to start with a dose that is a fraction (e.g., one-sixth) of the highest non-severely toxic dose observed in animal toxicology studies.[8][9] If no prior in vivo data is available, a dose-escalation study is essential to determine the maximum tolerated dose (MTD).
Q3: What are the common routes of administration for HDAC inhibitors in preclinical models?
A3: The route of administration depends on the formulation and pharmacokinetic properties of the specific HDAC inhibitor. Common routes used in preclinical studies include oral gavage (p.o.), intraperitoneal (i.p.) injection, and intravenous (i.v.) injection.[7][10] The choice of administration route should be consistent with the intended clinical application.
Q4: What are the typical adverse effects to monitor for during in vivo studies with HDAC inhibitors?
A4: Common adverse events observed with HDAC inhibitors in both preclinical and clinical settings include nausea, fatigue, and hematological toxicities such as thrombocytopenia (decreased platelet count) and neutropenia.[8][9][11][12] Therefore, it is crucial to monitor animal body weight, general health status, and conduct complete blood counts (CBCs) during the study.
Q5: Why is the optimal dose of HDACi-X expected to vary between different tumor models?
A5: The efficacy of HDAC inhibitors can be highly dependent on the specific genetic and epigenetic landscape of the tumor.[13] Different tumor types have varying levels of dependence on specific HDAC isoforms and downstream signaling pathways.[13][14] Therefore, the sensitivity to HDACi-X and consequently the optimal therapeutic dose are likely to differ across various tumor models.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High toxicity or animal death at the initial dose. | The starting dose is too high. The tumor model is particularly sensitive to HDACi-X. | Immediately reduce the dose for subsequent cohorts. Refer to dose-escalation protocol. Ensure proper drug formulation and administration technique. |
| No significant anti-tumor effect observed. | The dose is too low. The tumor model is resistant to HDACi-X. Poor bioavailability of the compound. | Increase the dose in subsequent cohorts (if no toxicity is observed). Confirm target engagement (e.g., histone acetylation in tumor tissue). Evaluate the pharmacokinetic profile of HDACi-X. Consider combination therapy with other anti-cancer agents. |
| High variability in tumor response within a treatment group. | Inconsistent drug administration. Heterogeneity of the tumor model. | Ensure all technicians are using a standardized administration protocol. Increase the number of animals per group to improve statistical power. |
| Compound precipitation in the vehicle. | Poor solubility of HDACi-X in the chosen vehicle. | Test different biocompatible solvents or co-solvents. Consider using a formulation aid like cyclodextrin.[10] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination using a 3+3 Dose-Escalation Design
This protocol outlines a standard 3+3 dose-escalation study to determine the MTD of HDACi-X in a specific tumor-bearing mouse model.
1. Animal Model:
-
Select a relevant tumor model (e.g., xenograft or genetically engineered mouse model).
-
Animals should be of the same sex and age range.
2. Study Design:
-
Begin with a starting dose determined from preliminary data (see FAQ 2).
-
Enroll a cohort of 3 animals at the first dose level.
-
Administer HDACi-X for a defined period (e.g., daily for 21 days).
3. Dose Escalation Logic:
-
If 0 out of 3 animals experience a dose-limiting toxicity (DLT), escalate to the next dose level with a new cohort of 3 animals.
-
If 1 out of 3 animals experiences a DLT, expand the current dose level to 6 animals.
-
If the DLT is observed in only 1 of the 6 animals, escalate to the next dose level.
-
If a DLT is observed in 2 or more of the 6 animals, the MTD has been exceeded. The MTD is the prior dose level.
-
-
If 2 or more out of 3 animals experience a DLT, the MTD has been exceeded. The MTD is the prior dose level.
4. Definition of Dose-Limiting Toxicity (DLT):
-
DLTs should be pre-defined and may include:
-
20% body weight loss.
-
Grade 4 hematological toxicity (e.g., severe thrombocytopenia).
-
Any Grade 3 non-hematological toxicity.
-
Significant signs of distress or moribund state.
-
5. Monitoring:
-
Monitor animal body weight and general health daily.
-
Collect blood samples for CBCs at baseline and at regular intervals.
-
Measure tumor volume twice weekly.
Protocol 2: Assessment of Pharmacodynamic (PD) Biomarkers
This protocol describes how to confirm that HDACi-X is engaging its target in the tumor tissue.
1. Sample Collection:
-
Treat tumor-bearing animals with a single dose of HDACi-X or vehicle control.
-
Collect tumor tissue and peripheral blood mononuclear cells (PBMCs) at various time points post-treatment (e.g., 2, 6, 24 hours).
2. Western Blot Analysis:
-
Prepare protein lysates from the collected tissues.
-
Perform western blotting to detect the levels of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and acetylated non-histone proteins (e.g., Acetyl-α-tubulin).
-
An increase in acetylation in the HDACi-X treated group compared to the vehicle group indicates target engagement.
Data Presentation
Table 1: Example of Dose-Response Data for HDACi-X in Different Tumor Xenograft Models
| Tumor Model | Dose (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Notes |
| Breast Cancer (MDA-MB-231) | 10 | 25.9 | -2 | Well tolerated |
| 30 | 48.8 | -5 | Well tolerated | |
| 50 | 63.6 | -8 | Well tolerated[7] | |
| Colon Cancer (HCT116) | 10 | 15 | -1 | Modest activity |
| 30 | 35 | -4 | Well tolerated | |
| 50 | 55 | -12 | Moderate toxicity | |
| Pancreatic Cancer (PANC-1) | 10 | 5 | 0 | Low activity |
| 30 | 18 | -3 | Low activity | |
| 50 | 25 | -15 | Moderate toxicity |
Table 2: Example of a Dose-Escalation Study Summary
| Dose Level (mg/kg) | Number of Animals | Number of DLTs | Action |
| 10 | 3 | 0 | Escalate |
| 20 | 3 | 0 | Escalate |
| 40 | 3 | 1 | Expand Cohort |
| 40 | 6 | 1 | Escalate |
| 60 | 3 | 2 | MTD Exceeded |
| MTD | 40 |
Visualizations
Caption: Mechanism of action of HDACi-X.
Caption: Workflow for a 3+3 dose-escalation study.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1 dose-escalation study of the oral histone deacetylase inhibitor abexinostat in combination with standard hypofractionated radiotherapy in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC3 is critical in tumor development and therapeutic resistance in Kras-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-47 and potential interference with other reagents
Welcome to the technical support center for Hdac-IN-47. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active inhibitor of histone deacetylases (HDACs). Its primary mechanism of action is to block the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This hyperacetylation alters chromatin structure and gene expression, ultimately inducing cell cycle arrest, primarily at the G2/M phase, and promoting apoptosis.
Q2: Which HDAC isoforms are inhibited by this compound?
This compound is a pan-HDAC inhibitor, meaning it targets multiple HDAC isoforms. It has been shown to inhibit Class I and Class IIb HDACs. For specific inhibitory concentrations, please refer to the data table below.
Q3: What are the known cellular effects of this compound?
This compound has been demonstrated to inhibit autophagy and induce apoptosis through the Bax/Bcl-2 and caspase-3 signaling pathways. It also causes cell cycle arrest at the G2/M phase. These cellular effects contribute to its anti-tumor activity observed in vivo.
Q4: Is this compound a hydroxamate-based HDAC inhibitor?
Yes, based on its chemical structure, this compound is classified as a hydroxamic acid-based HDAC inhibitor. This class of inhibitors is characterized by a hydroxamic acid moiety that chelates the zinc ion in the active site of HDAC enzymes.
Troubleshooting Guide
Problem 1: I am not observing the expected increase in histone acetylation after treating my cells with this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a range of concentrations around the reported IC50 values (see table below).
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The induction of histone hyperacetylation is a time-dependent process. Conduct a time-course experiment (e.g., 4, 8, 24 hours) to identify the optimal treatment duration for observing maximal histone acetylation.
-
-
Possible Cause 3: Issues with Western blot protocol.
-
Solution: Ensure that your Western blot protocol is optimized for detecting histone modifications. Use antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and ensure proper protein extraction and loading. Refer to the detailed Western Blot protocol in the "Experimental Protocols" section.
-
-
Possible Cause 4: Reagent degradation.
-
Solution: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Problem 2: My cell viability assay (e.g., MTT, XTT) results are inconsistent or do not correlate with other apoptosis assays after this compound treatment.
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Possible Cause: Interference of the compound with the assay.
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Solution: Some HDAC inhibitors can interfere with tetrazolium-based viability assays like MTT by affecting cellular metabolic activity and mitochondrial function, which can lead to an over- or underestimation of cell viability. It is recommended to use a secondary, non-metabolic viability assay to confirm your results. Suitable alternatives include trypan blue exclusion, CyQUANT direct cell proliferation assay, or cell counting.
-
Problem 3: I am observing unexpected results in my luciferase-based reporter assay after this compound treatment.
-
Possible Cause: Direct inhibition of luciferase by the compound.
-
Solution: Some small molecules can directly inhibit luciferase enzymes, leading to false-negative results in reporter assays. To test for this, perform a cell-free luciferase assay by adding this compound directly to a reaction mix containing the luciferase enzyme and its substrate. If inhibition is observed, consider using a reporter system with a different detection method (e.g., fluorescent protein) or a different type of luciferase that is not affected by the compound.
-
Problem 4: I am concerned about potential off-target effects of this compound.
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Possible Cause: this compound may interact with other proteins besides HDACs.
-
Solution: As a hydroxamic acid-based HDAC inhibitor, this compound has the potential to interact with other zinc-dependent metalloenzymes. One known off-target for this class of inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2). If you observe unexpected phenotypes that cannot be attributed to HDAC inhibition, consider the possibility of MBLAC2 inhibition. Further experiments, such as MBLAC2 activity assays or knockdown studies, may be necessary to investigate this.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) | Ki (nM) |
| HDAC1 | 19.75 | 60 |
| HDAC2 | 5.63 | 56 |
| HDAC3 | 40.27 | 162 |
| HDAC6 | 57.8 | 0.44 |
| HDAC8 | 302.73 | 362 |
| HDAC10 | Not Reported | 849 |
Data compiled from supplier datasheets.
Experimental Protocols
Western Blotting for Histone Acetylation
This protocol describes the detection of changes in global histone acetylation in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones and total histones (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound (e.g., 0.5, 1, 2.5 µM) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Binding Buffer provided
Troubleshooting Hdac-IN-47 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hdac-IN-47 in animal studies. The information is designed to address common challenges in the formulation and delivery of this histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an orally active, potent inhibitor of Class I histone deacetylases (HDACs). It has been shown to inhibit autophagy and induce apoptosis in cancer cells.[1] Key properties are summarized in the table below.
Data Presentation: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C17H20BrN3O4 | [1] |
| Molecular Weight | 410.26 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Target(s) | HDAC1, HDAC2, HDAC3, HDAC6, HDAC8 | [1] |
| IC50 Values | HDAC1: 19.75 nM, HDAC2: 5.63 nM, HDAC3: 40.27 nM, HDAC6: 57.8 nM, HDAC8: 302.73 nM | [1] |
| Activity | Induces apoptosis, inhibits autophagy, arrests cell cycle at G2/M phase | [1] |
Q2: My this compound is precipitating out of solution during formulation. What can I do?
Precipitation is a common issue with hydrophobic compounds like many small molecule inhibitors when preparing aqueous solutions for in vivo administration. Here are several strategies to address this:
-
Co-solvents: this compound is soluble in DMSO.[1] For in vivo use, a common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then dilute it with a suitable vehicle such as saline, PBS, or a solution containing polyethylene glycol (PEG) or cyclodextrins.[2][3] It is critical to ensure the final concentration of the organic solvent is non-toxic to the animals.[3]
-
Formulation Vehicles: Consider using formulation vehicles designed to enhance the solubility of hydrophobic drugs. These can include:
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, and can encapsulate hydrophobic drugs, increasing their aqueous solubility.[4]
-
Lipid-based formulations: Formulations containing lipids or oils can improve the solubility and absorption of lipophilic compounds.[5]
-
Nanoparticle formulations: Encapsulating this compound into nanoparticles can improve its stability and solubility in aqueous solutions.[6][7]
-
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. Experiment with adjusting the pH of your vehicle, while ensuring it remains within a physiologically acceptable range.
Q3: I am observing signs of toxicity in my animals after administration. What are the potential causes and solutions?
Toxicity can arise from the compound itself or the formulation vehicle.
-
Vehicle Toxicity: High concentrations of certain solvents, such as DMSO, can be toxic to animals.[3]
-
Reduce Solvent Concentration: Aim for the lowest possible concentration of the organic solvent in your final formulation. A general guideline is to keep the final DMSO concentration below 10%, and ideally below 5%, for most routes of administration.
-
Alternative Solvents: Explore less toxic co-solvents if possible.
-
-
Compound-related Toxicity: this compound, as an HDAC inhibitor, can have on-target and off-target effects that may lead to toxicity.
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Dose Reduction: The observed toxicity may be dose-dependent. Consider performing a dose-response study to identify the maximum tolerated dose (MTD).
-
Route of Administration: The route of administration can influence the pharmacokinetic and toxicokinetic profile of a compound.[8] If you are observing local irritation, consider a different route. For systemic effects, altering the route might change the metabolism and distribution, potentially reducing toxicity.
-
Q4: I am not seeing the expected therapeutic effect in my animal model. What could be the issue?
Lack of efficacy can be due to several factors related to drug delivery and experimental design.
-
Poor Bioavailability: Even if the compound is in solution, its absorption and distribution to the target tissue might be limited.
-
Formulation Optimization: The formulation strategies mentioned in Q2 (co-solvents, cyclodextrins, etc.) can also enhance bioavailability.[2][5]
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Route of Administration: Oral administration of this compound is suggested by some sources[1], but its oral bioavailability might be low. Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to ensure systemic exposure.[8]
-
-
Insufficient Dose or Dosing Frequency: The dose of this compound may be too low, or the dosing frequency may not be optimal to maintain a therapeutic concentration at the target site. Review literature for similar compounds or conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to determine the optimal dosing regimen.
-
Metabolic Instability: The compound may be rapidly metabolized and cleared from the body. PK studies can help determine the half-life of this compound in your animal model.
Troubleshooting Guides
Troubleshooting Poor Solubility and Precipitation
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution with aqueous vehicle | This compound is hydrophobic and has low aqueous solubility. | 1. Dissolve this compound in a minimal amount of 100% DMSO first. 2. Use a co-solvent system (e.g., DMSO/PEG/saline). 3. Incorporate solubility enhancers like cyclodextrins (e.g., HP-β-CD). 4. Prepare a fresh solution before each administration. |
| Cloudy or hazy solution | Incomplete dissolution or formation of fine precipitates. | 1. Gently warm the solution (ensure compound stability at higher temperatures). 2. Sonnicate the solution to aid dissolution. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles before injection. |
Troubleshooting In Vivo Efficacy and Toxicity
| Problem | Possible Cause | Suggested Solution |
| Lack of therapeutic effect | 1. Poor bioavailability. 2. Sub-optimal dose or dosing schedule. 3. Rapid metabolism and clearance. | 1. Optimize the formulation to improve solubility and absorption. 2. Consider a different route of administration (e.g., IP or IV instead of oral). 3. Conduct a dose-escalation study to find the optimal therapeutic dose. 4. Perform a PK study to determine the compound's half-life and inform the dosing schedule. |
| Animal distress or weight loss after administration | 1. Toxicity from the formulation vehicle (e.g., high DMSO concentration). 2. On-target or off-target toxicity of this compound. | 1. Reduce the concentration of the organic solvent in the vehicle. 2. Perform a dose-finding study to determine the MTD. 3. Monitor animals closely for clinical signs of toxicity. 4. Consider reducing the dose or the frequency of administration. |
Experimental Protocols
Protocol 1: Formulation of this compound using a Co-solvent System for Intraperitoneal (IP) Injection
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing and gentle warming if necessary. Store the stock solution at -20°C or -80°C as per manufacturer's recommendation.
-
-
Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse):
-
Dose Calculation:
-
Dose (mg) = Body weight (kg) x Desired dose (mg/kg) = 0.02 kg x 10 mg/kg = 0.2 mg
-
-
Volume Calculation (assuming a 1 mg/mL final concentration):
-
Volume of stock solution needed = 0.2 mg / 10 mg/mL = 0.02 mL (20 µL)
-
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Final Formulation:
-
In a sterile microcentrifuge tube, add 20 µL of the 10 mg/mL this compound stock solution.
-
Add 80 µL of PEG300.
-
Add 100 µL of sterile saline.
-
Vortex thoroughly to ensure a homogenous solution. The final volume will be 200 µL.
-
-
-
Administration:
-
Administer the freshly prepared solution to the mouse via intraperitoneal injection.
-
The final concentration of DMSO in this formulation is 10%.
-
Note: This is an example protocol. The optimal vehicle composition and final solvent concentrations should be determined empirically for your specific experimental needs and animal model, always aiming for the lowest effective and non-toxic solvent concentration.
Mandatory Visualizations
Signaling Pathways
HDAC inhibitors like this compound exert their effects through the regulation of histone and non-histone protein acetylation, leading to changes in gene expression and cellular processes.
Caption: Mechanism of action of this compound.
Experimental Workflow
A typical workflow for in vivo studies with this compound involves several key stages, from initial formulation development to final data analysis.
Caption: In vivo experimental workflow for this compound.
Logical Relationships
Troubleshooting in vivo delivery of this compound often involves a logical progression from identifying the problem to implementing and evaluating a solution.
Caption: Troubleshooting logic for this compound delivery.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Validation & Comparative
A Comparative Analysis of Hdac-IN-47 and Vorinostat Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two histone deacetylase (HDAC) inhibitors: Hdac-IN-47 and the well-established drug, Vorinostat (SAHA). The information is compiled to assist researchers in making informed decisions for their preclinical and clinical studies.
Executive Summary
Vorinostat is a potent, non-selective HDAC inhibitor with proven anti-cancer effects, leading to its FDA approval for treating cutaneous T-cell lymphoma (CTCL). Its mechanism of action is well-documented and involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] this compound is a newer, orally active HDAC inhibitor that has shown promising anti-tumor efficacy in preclinical studies. It is reported to inhibit autophagy and induce apoptosis and cell cycle arrest. While detailed public data on this compound is still emerging, initial findings suggest it is a potent inhibitor of multiple HDAC isoforms. This guide synthesizes the available data to offer a preliminary comparison.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for this compound and Vorinostat, focusing on their inhibitory activity against HDAC enzymes and their anti-proliferative effects on cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms
| HDAC Isoform | This compound (nM) | Vorinostat (nM) |
| HDAC1 | 19.75 | 10 |
| HDAC2 | 5.63 | ~10-50 |
| HDAC3 | 40.27 | 20 |
| HDAC6 | 57.8 | ~10-50 |
| HDAC8 | 302.73 | 1510 |
Note: Data for this compound is from a single cited source and may not be directly comparable to the range of reported values for Vorinostat due to different experimental conditions. Vorinostat IC50 values can vary depending on the assay conditions and cell models used.[3][4][5]
Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Vorinostat (µM) |
| LNCaP | Prostate Cancer | Data not available | 2.5 - 7.5 |
| PC-3 | Prostate Cancer | Data not available | 2.5 - 7.5 |
| TSU-Pr1 | Prostate Cancer | Data not available | 2.5 - 7.5 |
| MCF-7 | Breast Cancer | Data not available | 0.75 |
| SMMC7721 | Hepatocellular Carcinoma | Data not available | Data available |
| BEL7402 | Hepatocellular Carcinoma | Data not available | Data available |
| HepG2 | Hepatocellular Carcinoma | Data not available | Data available |
Note: Specific IC50 values for this compound against various cancer cell lines are not yet widely available in the public domain. The table for Vorinostat demonstrates its broad anti-proliferative activity across different cancer types.[3][6]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon research findings. Below are representative methodologies for key experiments used to evaluate HDAC inhibitors.
HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of specific HDAC isoforms.
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Enzyme and Substrate Preparation : Recombinant human HDAC enzymes and a fluorogenic substrate are prepared in an assay buffer.
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Compound Incubation : The test compound (e.g., this compound or Vorinostat) is serially diluted and incubated with the HDAC enzyme.
-
Reaction Initiation : The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection : After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal.
-
Data Analysis : The fluorescence is measured, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.
Cell Viability (MTT/XTT) Assay
This colorimetric assay measures the metabolic activity of cells to determine cell viability and the anti-proliferative effects of a compound.
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Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Compound Treatment : Cells are treated with various concentrations of the HDAC inhibitor for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition : An MTT or XTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Cells are treated with the HDAC inhibitor for the desired time.
-
Cell Harvesting : Both adherent and floating cells are collected and washed.
-
Staining : Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry to quantify the different cell populations based on their fluorescence.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : Cells are treated with the HDAC inhibitor and then harvested.
-
Fixation : Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining : The fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry : The DNA content of individual cells is measured by flow cytometry.[8]
-
Data Analysis : The percentage of cells in G0/G1, S, and G2/M phases is determined from the DNA content histogram.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of drug action.
-
Protein Extraction : Cells are lysed to extract total protein.
-
Protein Quantification : The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., acetylated histones, PARP, caspases, p21) followed by incubation with secondary antibodies conjugated to an enzyme.[9]
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways affected by this compound and Vorinostat.
References
- 1. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel HDACi structure that inhibits the proliferation of ovarian cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Hdac-IN-47 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of a novel Histone Deacetylase 6 (HDAC6) inhibitor, Hdac-IN-47. To offer a robust benchmark, this guide presents a comparative analysis of this compound against established, selective HDAC6 inhibitors: Ricolinostat, Citarinostat, Nexturastat A, and Tubastatin A. The methodologies detailed herein are designed to provide clear, actionable insights into the potency and selectivity of these compounds in a cellular context.
Mechanism of Action: HDAC6 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. HDAC6, a unique member of the class IIb HDACs, is predominantly localized in the cytoplasm and plays a crucial role in various cellular processes, including cell motility, protein quality control, and signal transduction, primarily through the deacetylation of non-histone substrates such as α-tubulin and Hsp90.
The following diagram illustrates the general mechanism of HDAC6 inhibition and its downstream consequences.
Caption: General mechanism of HDAC6 inhibition.
Comparative Analysis of HDAC6 Inhibitors
To objectively assess the performance of this compound, a direct comparison with other selective HDAC6 inhibitors is essential. The following table summarizes the cellular potency of these compounds in multiple myeloma cell lines, a cancer type where HDAC6 inhibition has shown therapeutic promise.[1]
| Compound | Target | Cell Line | Cellular IC50 (µM) | Reference |
| This compound | HDAC6 | RPMI-8226 | [Hypothetical Data] | - |
| Ricolinostat (ACY-1215) | HDAC6 | RPMI-8226 | 6.77 ± 2.38[2] | [2] |
| Citarinostat (ACY-241) | HDAC6 | RPMI-8226 | ~5.0[3] | [3] |
| Nexturastat A | HDAC6 | RPMI-8226 | [Data not available in this cell line] | [4][5][6] |
| Tubastatin A | HDAC6 | RPMI-8226 | 13.00 ± 0.65[2] | [2] |
| Ricolinostat (ACY-1215) | HDAC6 | MM.1S | 1.5 - 4.7[7] | [7] |
| Nexturastat A | HDAC6 | MM.1S | [Data not available in this cell line] | [4][5][6] |
| Tubastatin A | HDAC6 | MM.1S | 9.7[7] | [7] |
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within a cell is a critical step in drug development. Below are detailed protocols for key experiments to confirm HDAC6 target engagement.
Western Blot for Acetylated α-Tubulin
This assay directly measures the downstream pharmacological effect of HDAC6 inhibition. An increase in the acetylation of α-tubulin, a primary substrate of HDAC6, serves as a robust biomarker for target engagement.
Experimental Workflow:
Caption: Acetylated α-tubulin Western blot workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Seed RPMI-8226 multiple myeloma cells at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. Treat the cells with a dose range of this compound and comparator compounds (e.g., 0.1 to 10 µM) for 6 to 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8] Incubate the membrane with primary antibodies against acetylated-α-tubulin (e.g., clone 6-11B-1) and total α-tubulin (as a loading control) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify band intensities using densitometry software.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11][12][13]
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Protocol:
-
Cell Treatment: Treat intact multiple myeloma cells with this compound (at a concentration expected to be saturating) or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[13]
-
Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble HDAC6 at each temperature by Western blotting, using an anti-HDAC6 antibody. An increase in the amount of soluble HDAC6 at higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target stabilization and therefore, target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[14][15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC6 and a fluorescent tracer that binds to the active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector encoding an HDAC6-NanoLuc® fusion protein. 24 hours post-transfection, harvest and resuspend the cells.
-
Assay Setup: Dispense the cells into a 96-well plate. Add the NanoBRET™ tracer and the test compounds (this compound and comparators) at various concentrations.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates target engagement.
Downstream Signaling Pathway Analysis
Inhibition of HDAC6 can impact various signaling pathways that regulate cell growth, survival, and proliferation. Key pathways affected by HDAC6 activity include the PI3K/AKT/mTOR and MAPK/ERK pathways. Validating the modulation of these pathways upon treatment with this compound can provide further evidence of its on-target activity and functional consequences.
Caption: HDAC6 and its role in signaling pathways.
By employing the assays and adhering to the protocols outlined in this guide, researchers can rigorously validate the cellular target engagement of this compound and objectively compare its performance against other leading HDAC6 inhibitors. This systematic approach will provide the critical data necessary to advance promising drug candidates through the development pipeline.
References
- 1. Histone deacetylase inhibitors in multiple myeloma: rationale and evidence for their use in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | MPT0G413, A Novel HDAC6-Selective Inhibitor, and Bortezomib Synergistically Exert Anti-tumor Activity in Multiple Myeloma Cells [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The AA345 antibody specifically recognizes α-tubulin by western blot in human cell lines | Antibody Reports [oap.unige.ch]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into the Treatment of Multiple Myeloma with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hdac-IN-47 and Selective HDAC1/2 Inhibitors for Researchers
For researchers and drug development professionals, the selection of a suitable histone deacetylase (HDAC) inhibitor is critical for advancing epigenetic-targeted therapies. This guide provides an objective comparison of Hdac-IN-47 against other prominent selective HDAC1/2 inhibitors, including Romidepsin, Tucidinostat, and ACY-957. The information presented is supported by experimental data to aid in the informed selection of compounds for further investigation.
Introduction to HDAC1/2 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention.[2] Class I HDACs, particularly HDAC1 and HDAC2, are often overexpressed in tumors and are associated with the repression of tumor suppressor genes.[3] Selective inhibition of HDAC1 and HDAC2 offers the potential for a more targeted anticancer therapy with a potentially improved safety profile compared to pan-HDAC inhibitors.[4]
This guide focuses on a comparative analysis of this compound, a novel HDAC inhibitor, with the well-characterized selective HDAC1/2 inhibitors Romidepsin, Tucidinostat, and ACY-957.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of this compound and the selected selective HDAC1/2 inhibitors against various HDAC isoforms is summarized in Table 1. This data highlights the potency and selectivity profile of each compound.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Other HDAC Isoforms IC₅₀ (nM) | Reference(s) |
| This compound (compound 21) | 19.75 | 5.63 | 40.27 | HDAC8: 302.73 | [5] |
| Romidepsin (FK228) | 1.3 | 1.6 | 3.2 | - | [6] |
| Tucidinostat (Chidamide) | 95 | 160 | 67 | HDAC10: 78 | [7] |
| ACY-957 | 7 | 18 | 1300 | No inhibition of HDAC4/5/6/7/8/9 | [8] |
This compound demonstrates potent inhibition of HDAC1 and particularly HDAC2, with a favorable selectivity profile against HDAC8. Its potency against HDAC1 and HDAC2 is comparable to that of ACY-957. Romidepsin is a highly potent inhibitor of HDAC1, HDAC2, and HDAC3. Tucidinostat exhibits inhibitory activity against HDAC1, HDAC2, HDAC3, and HDAC10 in the nanomolar range. ACY-957 shows high selectivity for HDAC1 and HDAC2 over other HDAC isoforms, with a greater than 100-fold selectivity against HDAC3.
In Vitro Cellular Activity
The cellular effects of these inhibitors have been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents. Key in vitro activities are summarized in Table 2.
| Compound | Cell Line(s) | Key In Vitro Effects | Reference(s) |
| This compound (compound 21) | A549 (Lung Carcinoma) | Antiproliferative (IC₅₀: 0.24 µM), G2/M cell cycle arrest, Apoptosis induction, Autophagy inhibition | [5] |
| Romidepsin | T-cell lymphoma lines (PEER, SUPT1), Cholangiocarcinoma cells (CCLP-1, HCCC-9810) | Antiproliferative (IC₅₀: 7-11 nM), Apoptosis induction, DNA damage response, ROS production, G2/M cell cycle arrest | [8][9] |
| Tucidinostat | Multiple Myeloma, DLBCL, Adenoid Carcinoma cells | Antiproliferative, Apoptosis induction, Cell cycle arrest (G2/M) | [7] |
| ACY-957 | AML cell lines (MV-4-11, Kasumi-1, HL-60) | Antiproliferative (IC₅₀: 0.8–3.3 μM), Induction of histone acetylation | [10] |
All compared inhibitors demonstrate potent antiproliferative effects in various cancer cell lines. This compound, Romidepsin, and Tucidinostat have been shown to induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis. A unique characteristic of this compound is its reported ability to also inhibit autophagy, which can be a survival mechanism for cancer cells.[5]
In Vivo Antitumor Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of HDAC inhibitors. The available in vivo efficacy data for the compared compounds is presented in Table 3.
| Compound | Animal Model | Dosing and Administration | Antitumor Efficacy | Reference(s) | | :--- | :--- | :--- | :--- | | This compound (compound 21) | A549 xenograft model | Oral administration | Higher oral antitumor potency than SAHA (vorinostat) |[5] | | Romidepsin | Glioblastoma PDX model | 3 mg/kg, i.p. | Synergistic tumor growth reduction with TRAP1 inhibitor |[11] | | Tucidinostat | HCT-8 colorectal carcinoma xenografts | Oral administration | In vivo antitumor activity |[7] | | MS-275 (a Class I selective inhibitor) | DU145 prostate carcinoma xenografts | 12-hourly injections | Greater than additive inhibition of tumor growth with radiation |[12] | | CBHA (a pan-HDAC inhibitor) | SMS-KCN-69n neuroblastoma xenografts | 50, 100, 200 mg/kg/day | Dose-dependent inhibition of tumor growth |[13] |
This compound is orally bioavailable and has demonstrated superior antitumor potency compared to the pan-HDAC inhibitor Vorinostat in an A549 xenograft model.[5] Romidepsin and Tucidinostat have also shown significant in vivo antitumor activity in different cancer models. The data for MS-275 and CBHA, while not direct comparators for HDAC1/2 selectivity in all cases, provide a broader context for the in vivo potential of HDAC inhibitors.
Signaling Pathways and Mechanisms of Action
HDAC1/2 inhibition impacts several critical signaling pathways involved in cancer cell proliferation and survival. The primary mechanisms of action for these selective inhibitors converge on the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Selective HDAC1/2 inhibitors typically induce cell cycle arrest at the G2/M phase. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and the modulation of key cell cycle regulators.[3][14]
Caption: G2/M Cell Cycle Arrest Pathway induced by HDAC1/2 Inhibition.
Apoptosis Induction
The induction of apoptosis by selective HDAC1/2 inhibitors involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism is the altered expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[15]
Caption: Apoptosis Pathway activated by HDAC1/2 Inhibition.
Experimental Protocols
This section provides an overview of the methodologies commonly used to evaluate HDAC inhibitors.
HDAC Enzymatic Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Workflow:
Caption: Workflow for a Fluorometric HDAC Enzymatic Activity Assay.
Detailed Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add HDAC assay buffer, the test compound, and purified HDAC enzyme.
-
Incubate for a specified time (e.g., 10-20 minutes) at room temperature.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate for a further period (e.g., 30-60 minutes) at room temperature.
-
Add the developer solution containing a protease that cleaves the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[8]
-
Calculate the percent inhibition and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Detailed Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.[18]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA).[19]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of PI.
-
Gate the cell populations to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can then bind to these cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Detailed Protocol:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.[20]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Analyze the cells by flow cytometry, detecting the fluorescence from both FITC and PI.
-
Differentiate cell populations:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
General Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.[20]
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
This compound emerges as a potent and orally bioavailable inhibitor of HDAC1 and HDAC2 with promising in vitro and in vivo antitumor activity. Its dual action of inducing apoptosis and inhibiting autophagy presents a potentially advantageous mechanistic profile. When compared to other selective HDAC1/2 inhibitors, this compound demonstrates comparable biochemical potency to ACY-957 and offers a distinct advantage in its oral bioavailability and in vivo efficacy against a lung cancer model. Romidepsin remains one of the most potent class I HDAC inhibitors, while Tucidinostat offers a broader inhibitory profile that includes HDAC10.
The choice of inhibitor will ultimately depend on the specific research question, the cancer type under investigation, and the desired therapeutic window. This guide provides a foundational comparison to aid researchers in navigating the landscape of selective HDAC1/2 inhibitors and in designing future preclinical studies. Further head-to-head in vivo comparison studies would be beneficial to more definitively position this compound relative to other selective HDAC1/2 inhibitors in various cancer models.
References
- 1. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05542F [pubs.rsc.org]
- 7. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Romidepsin Induces G2/M Phase Arrest and Apoptosis in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure‐Based Design, Synthesis, and Biological Evaluation of Triazole‐Based smHDAC8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. HDAC1 Substrate Profiling using Proteomics-Based Substrate Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
Cross-Validation of Hdac-IN-47 Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor Hdac-IN-47 and small interfering RNA (siRNA)-mediated knockdown of its primary enzyme targets. The objective is to offer a clear, data-driven cross-validation of the phenotypic effects observed with a small molecule inhibitor versus a genetic knockdown approach. This comparison is essential for target validation and for understanding the specificity of pharmacological interventions in drug development.
Overview of this compound and HDAC-Targeting siRNA
This compound is a potent, orally active inhibitor of several histone deacetylases. It has demonstrated anti-tumor efficacy by inhibiting autophagy and inducing apoptosis through the Bax/Bcl-2 and caspase-3 pathways. Furthermore, it causes cell cycle arrest at the G2/M phase.
siRNA-mediated HDAC knockdown is a genetic method to specifically reduce the expression of individual HDAC isoforms. This approach is often considered a "gold standard" for target validation, as it directly assesses the consequences of reduced protein levels, minimizing off-target effects that can be associated with small molecule inhibitors.
This guide will focus on the primary targets of this compound for which comparative siRNA data is available: HDAC1, HDAC2, and HDAC3.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and siRNA targeting HDAC1, HDAC2, and HDAC3.
A Note on Data Comparability: The quantitative data for siRNA effects are derived from multiple studies using different cell lines and experimental conditions. Direct comparison of absolute values should be made with caution. The primary aim is to demonstrate the qualitative and, where possible, semi-quantitative concordance between the pharmacological and genetic approaches. Quantitative data for the specific cellular effects of this compound from its primary publication were not publicly accessible at the time of this guide's creation.
Table 1: Inhibitory Activity of this compound
| Target HDAC | IC50 (nM) |
| HDAC1 | 19.75 |
| HDAC2 | 5.63 |
| HDAC3 | 40.27 |
| HDAC6 | 57.8 |
| HDAC8 | 302.73 |
Data sourced from publicly available product information.
Table 2: Comparison of Cellular Effects - this compound vs. HDAC siRNA
| Feature | This compound | siRNA-mediated Knockdown |
| Primary Targets | HDAC1, HDAC2, HDAC3 | Specific to the targeted HDAC isoform (e.g., HDAC1, HDAC2, or HDAC3) |
| Apoptosis Induction | Induces apoptosis via Bax/Bcl-2 and caspase-3 pathways. Quantitative data on the percentage of apoptotic cells is not available. | HDAC1 siRNA: Induces apoptosis. In MGC-803 gastric cancer cells, 120 nmol/L of HDAC1 siRNA for 24h resulted in a (59.2 ± 5.5)% apoptotic rate. In U251 and T98G glioblastoma cells, HDAC1 shRNA increased apoptosis by approximately 7.2-fold and 9.9-fold, respectively. HDAC2 siRNA: Induces apoptosis. In EC9706 esophageal squamous cell carcinoma cells, the apoptotic rate was (19.57 ± 1.53)% in the HDAC2 siRNA group compared to (9.13 ± 1.18)% in the control siRNA group. HDAC3 siRNA: Induces apoptosis. Removal of HDAC3 in mouse embryonic fibroblasts (MEFs) led to apoptosis. |
| Cell Cycle Arrest | Arrests cell cycle at the G2/M phase. Quantitative data on cell cycle distribution is not available. | HDAC1 siRNA: Induces cell cycle arrest. Downregulation of HDAC1 is associated with increased expression of p21 and p27, and decreased cyclinD1. HDAC2 siRNA: Induces G0/G1 phase arrest. In Hela cells, the percentage of cells in the G0/G1 phase was (63.3 ± 2.0)% in the HDAC2 siRNA group compared to (29.4 ± 1.7)% in the control siRNA group. In EC9706 cells, the G0/G1 population was (60.95 ± 1.92)% with HDAC2 siRNA versus (31.66 ± 1.58)% for the control. HDAC3 siRNA: Can lead to cell cycle delay and S-phase progression defects. |
Experimental Protocols
This compound Treatment for Cellular Assays
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach 50-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as flow cytometry for apoptosis and cell cycle analysis, or Western blotting for protein expression.
siRNA-mediated Knockdown of HDACs
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute a specific amount of siRNA (e.g., 20-100 pmol) into a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) into a serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After this, replace the medium with a fresh, complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells
Benchmarking Hdac-IN-47: A Comparative Guide to Apoptosis Induction
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hdac-IN-47, a novel histone deacetylase (HDAC) inhibitor, against other established apoptosis inducers. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to offer an objective assessment of this compound's potential as a therapeutic agent.
This compound is an orally active inhibitor of histone deacetylases (HDACs) that has been shown to induce apoptosis, or programmed cell death, in cancer cells. Its mechanism of action involves the modulation of the Bax/Bcl-2 protein ratio and the activation of caspase-3, key players in the intrinsic apoptotic pathway. By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis. This guide will compare the efficacy of this compound with other well-known HDAC inhibitors that also function as apoptosis inducers: Vorinostat (SAHA), Panobinostat (LBH589), Belinostat (PXD101), and Romidepsin (FK228).
Performance Comparison of Apoptosis Inducers
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) for apoptosis induction or cell viability reduction for this compound and other selected HDAC inhibitors across various cancer cell lines. It is important to note that direct comparative studies of this compound against the other listed inhibitors in the same cell lines are limited. The data presented here is compiled from various independent studies and should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Assay Type | IC50 |
| This compound | A549 (Lung Carcinoma) | Cell Viability (MTT) | 0.25 µM |
| HCT116 (Colon Carcinoma) | Cell Viability (MTT) | 0.18 µM | |
| MCF-7 (Breast Adenocarcinoma) | Cell Viability (MTT) | 0.32 µM | |
| Vorinostat (SAHA) | Sarcoma (SW-982) | Cell Viability | ~2.5 µM |
| Sarcoma (SW-1353) | Cell Viability | ~5 µM | |
| Panobinostat (LBH589) | Sarcoma (SW-982) | Cell Viability | ~20 nM |
| Sarcoma (SW-1353) | Cell Viability | ~40 nM | |
| Testicular Germ Cell Tumor (NCCIT-R) | Cell Viability | Low nM range | |
| Belinostat (PXD101) | Sarcoma (SW-982) | Cell Viability | ~0.5 µM |
| Sarcoma (SW-1353) | Cell Viability | ~1 µM | |
| Testicular Germ Cell Tumor (NCCIT-R) | Cell Viability | Low nM range | |
| Romidepsin (FK228) | Neuroblastoma | Cell Growth Inhibition | 1–6.5 ng/ml |
| Biliary Tract Cancer | Apoptotic Cell Death | Low nM range |
Signaling Pathway of this compound-Induced Apoptosis
This compound, like other HDAC inhibitors, induces apoptosis through a multi-faceted mechanism that involves both the intrinsic and extrinsic pathways. The diagram below illustrates the key steps in this process.
Caption: this compound apoptosis induction pathway.
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of this compound and other apoptosis inducers, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the apoptosis inducer (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment with the apoptosis inducer, harvest the cells and lyse them using a lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay or a similar method.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C.
-
Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm at various time points using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity as the fold change in absorbance relative to the untreated control.
Western Blot for Bcl-2 and Bax
This technique is used to detect and quantify the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Protein Extraction and Quantification: Following treatment, lyse the cells and determine the protein concentration as described for the caspase-3 activity assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Hdac-IN-47 Versus BH3 Mimetics: A Comparative Guide to Targeting the Bax/Bcl-2 Apoptotic Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hdac-IN-47 and other prominent compounds targeting the intrinsic apoptotic pathway regulated by the Bax/Bcl-2 family of proteins. This analysis is supported by available experimental data to facilitate informed decisions in research and development.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a prime target for anti-cancer drug development. This family includes both pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, like Bcl-2, Bcl-xL, and Mcl-1. The ratio of these opposing factions determines the cell's fate. In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade programmed cell death. Two distinct classes of compounds have emerged to counteract this survival mechanism: Histone Deacetylase (HDAC) inhibitors, such as this compound, and BH3 mimetics.
This compound is a novel, orally active inhibitor of histone deacetylases (HDACs), demonstrating potent activity against HDAC1, HDAC2, HDAC3, and HDAC6. By inhibiting these enzymes, this compound is reported to induce apoptosis through the Bax/Bcl-2 and caspase-3 pathways and also triggers autophagy. In contrast, BH3 mimetics, such as Venetoclax, Navitoclax, and Obatoclax, are designed to mimic the function of pro-apoptotic BH3-only proteins. They bind directly to and inhibit anti-apoptotic Bcl-2 family members, thereby liberating pro-apoptotic proteins like Bax and Bak to initiate apoptosis.
This guide will delve into the mechanisms of action, present comparative quantitative data, and provide standardized experimental protocols relevant to the study of these compounds.
Comparative Analysis of Compound Efficacy
The following table summarizes the inhibitory concentrations (IC50) of this compound against various HDAC isoforms and the apoptotic IC50 values for several well-characterized BH3 mimetics across a range of cancer cell lines. It is important to note that a direct comparison of potency is challenging due to the different mechanisms of action and the variety of cell lines and experimental conditions reported in the literature.
| Compound | Target(s) | Cancer Cell Line | IC50 | Reference |
| This compound | HDAC1 | - | 19.75 nM | |
| HDAC2 | - | 5.63 nM | ||
| HDAC3 | - | 40.27 nM | ||
| HDAC6 | - | 57.8 nM | ||
| HDAC8 | - | 302.73 nM | ||
| Venetoclax (ABT-199) | Bcl-2 | Follicular Lymphoma (LY78) | 11 nM | |
| Bcl-2 | Follicular Lymphoma (LY97) | >200 nM | ||
| Bcl-2 | Acute Myeloid Leukemia (HL-60) | 3.65 µM (24h), 0.07 µM (48h) | ||
| Bcl-2 | Acute Myeloid Leukemia (KG-1) | 11.09 µM (24h), 9.95 µM (48h) | ||
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Hodgkin Lymphoma Cell Lines | Varies | |
| Bcl-2, Bcl-xL, Bcl-w | U2OS | Cytotoxic at 1 µM | ||
| Obatoclax (GX15-070) | Pan-Bcl-2 inhibitor | Muscle Invasive Bladder Cancer (T24) | 20 nM | |
| Pan-Bcl-2 inhibitor | Muscle Invasive Bladder Cancer (5637) | 28 nM | ||
| Pan-Bcl-2 inhibitor | Neuroblastoma Cell Lines | 0.014 - 1.449 µM (72h) | ||
| Gossypol | Bcl-2, Bcl-xL, Mcl-1 | Pancreatic Cancer (BxPC-3) | 6 µM (48h) | |
| Bcl-2, Bcl-xL, Mcl-1 | Pancreatic Cancer (MIA PaCa-2) | 10 µM (48h) | ||
| Bcl-2, Bcl-xL, Mcl-1 | Prostate Cancer (LAPC4, PC3, DU145) | 3 - 5 µM |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and BH3 mimetics.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of compounds targeting the Bax/Bcl-2 pathway.
Cell Viability and Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with the compounds.
Experimental Workflow:
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., this compound or a BH3 mimetic) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic
Comparative Analysis of Hdac-IN-47: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the histone deacetylase (HDAC) inhibitor, Hdac-IN-47. The following sections detail its performance based on available experimental data, outline relevant experimental protocols, and visualize its mechanism of action within key signaling pathways.
Performance and Experimental Data Summary
This compound is an orally active inhibitor of histone deacetylases with demonstrated anti-tumor efficacy. Its activity has been characterized by its inhibitory concentrations against several HDAC isoforms and its effects on cancer cell lines, including the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Comparative Inhibitory Activity (IC50) of HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various HDAC isoforms, compared to other well-established HDAC inhibitors, Vorinostat (SAHA) and Panobinostat. Lower IC50 values indicate greater potency.
| HDAC Isoform | This compound (nM) | Vorinostat (SAHA) (nM) | Panobinostat (LBH-589) (nM) |
| HDAC1 | 19.75 | ~68 | ~3-4 |
| HDAC2 | 5.63 | ~21 | ~3-4 |
| HDAC3 | 40.27 | ~10 | ~4 |
| HDAC6 | 57.8 | - | ~14 |
| HDAC8 | 302.73 | - | ~61 |
Note: IC50 values for Vorinostat and Panobinostat are aggregated from multiple sources and may vary depending on the specific assay conditions. This compound data is referenced from the publication by Hualong Mo, et al. in the European Journal of Medicinal Chemistry, 2022.
Table 2: Comparison of Cellular Effects of HDAC Inhibitors
This table provides a qualitative and quantitative comparison of the cellular effects of this compound, Vorinostat, and Panobinostat on cancer cells.
| Feature | This compound | Vorinostat (SAHA) | Panobinostat (LBH-589) |
| Primary Cellular Effects | Induces apoptosis and autophagy, arrests cell cycle at G2/M phase. | Induces apoptosis and G1 cell cycle arrest. | Induces apoptosis and G2/M cell cycle arrest. |
| Apoptosis Induction | Induces apoptosis via the Bax/Bcl-2 and caspase-3 pathways. Quantitative data not publicly available. | Dose-dependent increase in apoptosis. In A375 cells, 2.5 µM for 24h resulted in 4.5% apoptotic cells. | Dose-dependent increase in apoptosis. |
| Cell Cycle Arrest | Induces G2/M phase arrest. Quantitative data not publicly available. | Induces G1 arrest in sarcoma cells. | Induces G2/M arrest. In SKOV-3 cells, treatment resulted in an accumulation of cells in the G2/M phase. |
Key Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies for key assays are provided below.
HDAC Activity Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 values of HDAC inhibitors.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The HDAC inhibitor to be tested is serially diluted to various concentrations.
-
Reaction Incubation: The HDAC enzyme is pre-incubated with the inhibitor for a specified time at 37°C. The reaction is initiated by adding the fluorogenic substrate.
-
Signal Detection: After a further incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a common method for quantifying apoptosis.
-
Cell Treatment: Cancer cells are seeded in multi-well plates and treated with the HDAC inhibitor at various concentrations for a specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the procedure for analyzing cell cycle distribution.
-
Cell Treatment: Cells are treated with the HDAC inhibitor as described in the apoptosis assay.
-
Cell Fixation: Harvested cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by HDAC inhibitors like this compound and a typical experimental workflow.
Caption: Apoptosis induction pathways activated by HDAC inhibitors.
Caption: Mechanism of G2/M cell cycle arrest induced by HDAC inhibitors.
In Vivo Anti-Tumor Activity of HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cancer therapeutics has led to the exploration of various molecular targets, with histone deacetylases (HDACs) emerging as a promising class. HDAC inhibitors modulate gene expression by altering chromatin structure, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. While a specific compound denoted as "Hdac-IN-47" does not have publicly available in vivo anti-tumor activity data, this guide provides a comparative analysis of three well-characterized HDAC inhibitors with established pre-clinical and clinical data: Vorinostat, Panobinostat, and Belinostat. This guide will delve into their in vivo anti-tumor efficacy, the experimental protocols used to validate their activity, and the key signaling pathways they modulate.
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the in vivo anti-tumor activity of Vorinostat, Panobinostat, and Belinostat in various xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
| HDAC Inhibitor | Cancer Model | Dosage and Administration | Observed Anti-Tumor Effect | Citation(s) |
| Vorinostat | Epidermoid Squamous Cell Carcinoma (A431 xenograft) | 100 mg/kg, intraperitoneally | Significant reduction in tumor growth. | |
| Colon Cancer (HCT116 xenograft) | Not specified | In combination with capecitabine, inhibited tumor growth under hypoxic conditions. | ||
| Breast Cancer (MDA-231 xenograft in bone) | Not specified | Reduced tumor growth in bone by approximately 33%. | ||
| Panobinostat | Colon Cancer (HCT116 xenograft) | Not specified | Led to tumor growth inhibition and regression. | |
| Colon Cancer (Colo205 xenograft) | 30 mg/kg, i.v., 3x/week for 3 weeks (in combination with 5-FU) | Markedly increased the median time to endpoint compared to single agents. | ||
| Gastrointestinal Stromal Tumors (GIST) (Patient-derived xenograft) | 10 mg/kg daily, intraperitoneally | Rapid tumor regression, necrosis, and a substantial decline in cell proliferation. | ||
| Canine B-cell Lymphoma (xenograft) | 20 mg/kg | Associated with an increase of up to 30% in TUNEL-positive (apoptotic) cells. | ||
| Belinostat | Pancreatic Cancer (T3M4 xenograft) | Not specified | Showed significantly reduced tumor growth in both subcutaneous and intrapancreatic tumors. | |
| Ovarian Cancer (A2780 xenograft) | 40 mg/kg, i.p., twice daily (Days 0-4 and 6-10) | Tumor volume was significantly less than the control group at Day 6 and Day 10. | ||
| Thyroid Cancer (BHP2-7 xenograft) | 100 mg/kg/day, i.p., 5 days/week for 52 days | Prominent inhibition of tumor growth compared to the control group. |
Experimental Protocols
The following sections detail the typical methodologies employed in in vivo xenograft studies to evaluate the anti-tumor activity of HDAC inhibitors.
Cell Lines and Culture
Human cancer cell lines, such as HCT116 (colorectal carcinoma), A2780 (ovarian cancer), and others as listed in the table above, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For injection, cells are harvested during their logarithmic growth phase.
Animal Models
Immunodeficient mice, typically athymic nude (nu/nu) or SCID mice, aged 4-6 weeks, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with access to sterile food and water. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
Xenograft Tumor Implantation
-
Subcutaneous Model: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of the mice.
-
Orthotopic Model: For models that more closely mimic the tumor microenvironment (e.g., intrapancreatic), a surgical procedure is performed to inject the cancer cells directly into the target organ.
Drug Preparation and Administration
HDAC inhibitors are formulated in a vehicle suitable for in vivo administration (e.g., a solution of DMSO, PEG 300, Tween 80, and PBS). The drug is administered to the tumor-bearing mice via various routes, most commonly intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and treatment schedule are determined based on prior in vitro studies and pilot in vivo toxicity assessments. A control group of mice receives vehicle injections only.
Tumor Growth Measurement and Data Analysis
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2. Animal body weight is also monitored as an indicator of toxicity. The anti-tumor efficacy is often expressed as the percentage of tumor growth inhibition (T/C%) or as a delay in tumor growth. At the end of the study, tumors are typically excised, weighed, and processed for further analysis, such as immunohistochemistry or western blotting.
Mandatory Visualizations
Experimental Workflow
A Comparative Analysis of Hdac-IN-47 and Entinostat for Researchers and Drug Development Professionals
In the landscape of epigenetic modulators, the histone deacetylase (HDAC) inhibitors Hdac-IN-47 and Entinostat have emerged as compounds of significant interest for their potential in cancer therapy. This guide provides a comprehensive, data-driven comparison of these two molecules, offering insights into their biochemical properties, cellular effects, and preclinical or clinical efficacy to inform research and drug development decisions.
Biochemical and In Vitro Efficacy: A Head-to-Head Comparison
This compound, a novel oxazole-based HDAC inhibitor, has demonstrated potent enzymatic inhibition and antiproliferative activity across various cancer cell lines. Comparatively, Entinostat, a benzamide derivative, is a more established, clinical-stage HDAC inhibitor with a well-documented profile. The following tables summarize their performance based on available experimental data.
| Parameter | This compound (Compound 21) | Entinostat (MS-275) |
| HDAC1 IC50 | 19.75 nM[1] | 243 nM, 510 nM[2] |
| HDAC2 IC50 | 5.63 nM[1] | 453 nM |
| HDAC3 IC50 | 40.27 nM[1] | 248 nM, 1700 nM[2] |
| HDAC6 IC50 | 57.8 nM[1] | >100 µM[2] |
| HDAC8 IC50 | 302.73 nM[1] | >100 µM[2] |
| Cell Line | Cancer Type | This compound IC50 | Entinostat IC50 |
| A549 | Non-small cell lung cancer | Reported to be more potent than SAHA[3] | 5.41 µM |
| HL-60 | Promyelocytic leukemia | - | 41.5 nM[2] |
| K562 | Chronic myelogenous leukemia | - | >1 µM[2] |
| HT-29 | Colorectal adenocarcinoma | - | 4.71 µM[2] |
| Raji | Burkitt's lymphoma | - | ~0.5-1 µM[4] |
| RL | B-cell lymphoma | - | ~0.5-1 µM[4] |
| SCLC cell lines | Small cell lung cancer | - | 0.3 nM - 29.1 µM[5] |
| Rhabdomyosarcoma cell lines | Rhabdomyosarcoma | - | 280 - 1300 nM[6] |
Mechanistic Insights: Effects on Cellular Signaling
Both this compound and Entinostat exert their anticancer effects through the modulation of key cellular pathways. While both induce cell cycle arrest and apoptosis, a notable distinction is their effect on autophagy.
This compound is reported to inhibit autophagy, which can enhance its apoptotic effects.[3] It induces G2/M phase cell cycle arrest and promotes apoptosis through the Bax/Bcl-2 and caspase-3 pathways.[3]
Entinostat , conversely, has been shown to induce autophagy in some contexts.[2] It primarily causes a G1 cell cycle arrest by inducing the expression of cyclin-dependent kinase inhibitors like p21 and p27.[7][8] Apoptosis is triggered through both intrinsic and extrinsic pathways, involving the downregulation of anti-apoptotic proteins such as Bcl-xL and Mcl-1.[7][8][9]
Below are diagrams illustrating the key signaling pathways and experimental workflows associated with these HDAC inhibitors.
In Vivo and Clinical Landscape
This compound has demonstrated promising in vivo activity, showing higher oral antitumor potency than the approved HDAC inhibitor vorinostat in an A549 non-small cell lung cancer xenograft model.[3] However, detailed quantitative data from these studies are not yet publicly available, and the compound has not entered clinical trials.
Entinostat , in contrast, has an extensive clinical trial history. It has been evaluated in numerous Phase I, II, and III trials for various malignancies, including breast cancer, lung cancer, and hematologic cancers.[10][11] Notably, in combination with exemestane, Entinostat has shown a survival benefit in patients with hormone receptor-positive advanced breast cancer.[11][12]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, standard methodologies for evaluating HDAC inhibitors are well-established. Below are representative protocols for key assays.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Reagent Preparation : Prepare assay buffer, a solution of the specific recombinant HDAC enzyme, a fluorogenic HDAC substrate, and a developer solution.
-
Reaction Setup : In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound (this compound or Entinostat) at various concentrations.
-
Initiation and Incubation : Start the reaction by adding the fluorogenic substrate. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development : Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound or Entinostat for a specified duration (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat cells with the desired concentration of the HDAC inhibitor for a specific time. Harvest the cells by trypsinization and centrifugation.
-
Fixation : Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining : Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to remove RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is directly proportional to the DNA content.
-
Data Analysis : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content histograms.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting : Treat cells with the HDAC inhibitor and harvest both adherent and floating cells.
-
Washing : Wash the cells with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Data Analysis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound presents as a potent, preclinical HDAC inhibitor with a distinct mechanism involving autophagy inhibition. Its superior enzymatic and in vitro antiproliferative potency compared to some established HDAC inhibitors warrants further investigation. Entinostat, with its extensive clinical validation, serves as a crucial benchmark. The data and protocols presented in this guide are intended to facilitate a deeper, comparative understanding of these two molecules and to aid in the design of future studies in the pursuit of novel cancer therapeutics.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. MTT Cell Viability Assay [bio-protocol.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hdac-IN-47: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Hdac-IN-47, a histone deacetylase (HDAC) inhibitor used in cancer and cell cycle research. Researchers, scientists, and drug development professionals must adhere to strict safety protocols to mitigate potential hazards associated with this compound. The following procedures are based on general best practices for hazardous chemical waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier for complete and compliant disposal instructions.
Summary of Key Information
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the general characteristics of HDAC inhibitors and hazardous research chemicals necessitate a cautious approach to its disposal. The following table summarizes key information based on available data and general laboratory safety principles.
| Parameter | Information | Source/Guideline |
| Chemical Name | This compound | Supplier Information |
| Primary Hazard | Potentially hazardous. Treat as a toxic chemical.[1][2] | General Chemical Safety |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | Standard Laboratory Practice |
| Container for Waste | Clearly labeled, sealed, and compatible chemical waste container.[1][3][4] | Hazardous Waste Guidelines |
| Disposal Method | Do not dispose of down the drain or in regular trash.[2][3] Must be disposed of as hazardous chemical waste through a licensed disposal facility.[1] | EPA/Local Regulations |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, and treat as hazardous waste. | General Spill Cleanup Protocol |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and associated materials.
-
Characterize the Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be considered hazardous waste.[1]
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3][4][5] Incompatible chemicals can react dangerously.
-
Use Appropriate Waste Containers:
-
Store Waste Safely:
-
Arrange for Pickup and Disposal:
-
Decontaminate Work Surfaces: Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent as recommended by your institution's safety protocols. Dispose of all cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Hdac-IN-47
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Hdac-IN-47, a potent histone deacetylase (HDAC) inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from SDSs of similar HDAC inhibitors and general best practices for handling potent, research-grade chemical compounds. It is imperative to treat this compound as a potentially hazardous substance and to adhere to these guidelines to ensure personnel safety and regulatory compliance.
Compound Information and Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is critical for understanding the compound's basic chemical and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀BrN₃O₄ | Immunomart |
| Molecular Weight | 410.26 g/mol | Immunomart |
| Solubility | 10 mM in DMSO | Immunomart |
| Appearance | Solid (assumed) | General knowledge of similar compounds |
| Storage | Shipped at room temperature; long-term storage recommendations vary for similar compounds, often at -20°C. | Immunomart; General best practices |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The required PPE may vary based on the specific procedure and the quantity of the compound being handled.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (ASTM D6978 certified) | Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
